molecular formula C9H9NO4 B12365419 N-Acetyl mesalazine-13C6

N-Acetyl mesalazine-13C6

Katalognummer: B12365419
Molekulargewicht: 201.13 g/mol
InChI-Schlüssel: GEFDRROBUCULOD-BOCFXHSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl mesalazine-13C6 is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H9NO4

Molekulargewicht

201.13 g/mol

IUPAC-Name

5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1

InChI-Schlüssel

GEFDRROBUCULOD-BOCFXHSMSA-N

Isomerische SMILES

CC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)O)C(=O)O

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl mesalazine-13C6, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease.

Introduction

N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine.[1][2] The stable isotope-labeled version, this compound, is an invaluable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for precise and accurate quantification of N-Acetyl mesalazine in biological matrices.[3] This guide outlines a detailed protocol for the synthesis of this compound from commercially available 5-Aminosalicylic acid-13C6 and provides comprehensive methodologies for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of the primary amine of 5-Aminosalicylic acid-13C6. A common and effective method involves the use of acetic anhydride (B1165640).

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 5-ASA-13C6 5-Aminosalicylic acid-13C6 NAcM-13C6 This compound 5-ASA-13C6->NAcM-13C6 Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->NAcM-13C6 AceticAcid Acetic Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

A plausible method for the synthesis of this compound involves the acetylation of 5-Aminosalicylic acid-13C6 using acetic anhydride.

Materials:

  • 5-Aminosalicylic acid-13C6

  • Acetic anhydride

  • Pyridine (B92270) (optional, as catalyst)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-Aminosalicylic acid-13C6 in a minimal amount of a suitable solvent (e.g., pyridine or glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold deionized water to hydrolyze any unreacted acetic anhydride.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

G SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLCSystem HPLC System (C18 Column) SamplePrep->HPLCSystem Detection UV Detection (230-313 nm) HPLCSystem->Detection DataAnalysis Data Analysis (Purity Assessment) Detection->DataAnalysis

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 10 mM ammonium (B1175870) acetate and methanol (B129727) (85:15, v/v)[3] or a gradient of acetonitrile (B52724) in water with 0.1% phosphoric acid.[4]
Flow Rate 0.6 - 1.2 mL/min[3][5]
Column Temperature 25-40 °C[3][4]
Injection Volume 10-20 µL[3][4]
Detection UV at 230 nm or 313 nm[4][6]

Expected Results:

ParameterExpected Value
Retention Time Dependent on specific method, but should be consistent and sharp.
Purity >98% (by peak area)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern.

G SampleInfusion Sample Infusion (Direct or via LC) Ionization Electrospray Ionization (ESI - Negative Mode) SampleInfusion->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis DataInterpretation Data Interpretation (m/z and Fragmentation) MassAnalysis->DataInterpretation

Caption: Workflow for Mass Spectrometry analysis.

Instrumentation and Conditions:

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 4200)[3]
Ionization Mode Electrospray Ionization (ESI), negative mode[3]
Scan Mode Full scan and product ion scan (for fragmentation)
Precursor Ion ([M-H]⁻) m/z 200.2 (calculated for C₃¹³C₆H₉NO₄)
Collision Energy Optimized for fragmentation

Expected Mass Spectrometric Data:

IonExpected m/zNotes
[M-H]⁻ 200.2Molecular ion of this compound
Product Ion 1 155.9Corresponds to the loss of the acetyl group ([M-H-C₂H₂O]⁻)[3]
Product Ion 2 114.0Further fragmentation of the precursor ion.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the position of the acetyl group and the integrity of the carbon skeleton.

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD)[6]
Nuclei ¹H and ¹³C
Temperature Room temperature

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.1~24
Aromatic CH (position 3) ~7.8~118
Aromatic CH (position 4) ~7.5~120
Aromatic CH (position 6) ~8.0~110
Aromatic C-OH -~150
Aromatic C-NH -~135
Aromatic C-COOH -~125
Carboxyl COOH ~11.5 (broad)~172
Amide NH ~10.0-
Phenolic OH ~9.5 (broad)-
Acetyl C=O -~169

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for its application in quantitative bioanalytical assays, ultimately supporting the development and clinical use of mesalazine. The detailed protocols and expected data presented herein should serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl Mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl mesalazine-13C6, a stable isotope-labeled derivative of N-Acetyl mesalazine. While specific experimental data for the 13C6-labeled compound is limited, this guide furnishes data for the unlabeled analogue, which is expected to be nearly identical, with the exception of molecular weight. This document also outlines detailed experimental protocols for determining these properties and explores the relevant biological signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of N-Acetyl mesalazine are crucial for its formulation, delivery, and pharmacokinetic profiling. The data presented below is for the unlabeled N-Acetyl mesalazine, unless otherwise specified.

PropertyValueSource
Chemical Name 5-acetamido-2-hydroxybenzoic acid[1][2]
Synonyms N-Acetyl-5-aminosalicylic acid, N-Acetylmesalamine[1]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight (unlabeled) 195.17 g/mol [1][2]
Molecular Weight (13C6 labeled) 201.17 g/mol (calculated)N/A
Melting Point 228-230 °C[3]
Solubility Soluble in DMSO[4]
Physical Appearance White solid[5]

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[6] The capillary method is a widely accepted technique for its determination.[7][8]

Apparatus:

  • Melting point apparatus (e.g., OptiMelt)

  • Capillary tubes (0.8 - 1.2 mm internal diameter)[7]

  • Mortar and pestle

Procedure:

  • Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle.[3][9]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to compact the powder into a column of 2.5 - 3.5 mm at the bottom.[7]

  • Measurement:

    • The loaded capillary tube is inserted into the heating block of the melting point apparatus.[9]

    • The temperature is rapidly increased to about 5-10 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7][9]

    • The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[7]

  • Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of a pure substance. Impurities tend to broaden the melting range and lower the melting point.[6]

Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8).[10][11]

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The goal is to achieve a saturated solution.

  • Equilibration: The vials are sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the time to equilibrium.

  • Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the supernatant.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L at each pH.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which affects its absorption and distribution. Potentiometric titration is a precise method for pKa determination.[12][13]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The solution should be free of dissolved carbon dioxide.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The pH of the solution is monitored continuously using the pH electrode as the titrant is added in small increments.[12]

  • Data Collection: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.[14] For more complex molecules, software can be used to analyze the curve and determine the pKa value(s).

Signaling Pathway Involvement

N-Acetyl mesalazine is the major metabolite of mesalazine (5-aminosalicylic acid), a drug widely used in the treatment of inflammatory bowel disease (IBD).[15] The therapeutic effects of mesalazine are, in part, mediated by its metabolite through the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway.[16][17][18]

Activation of PPAR-γ by N-Acetyl mesalazine leads to the transcription of genes that have anti-inflammatory effects. This includes the inhibition of pro-inflammatory signaling pathways such as NF-κB.[18][19]

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-Acetyl_mesalazine This compound PPARg_inactive PPAR-γ PPARg_RXR PPAR-γ/RXR Heterodimer PPARg_inactive->PPARg_RXR Binds & Translocates RXR_inactive RXR RXR_inactive->PPARg_RXR Binds NFkB_complex NF-κB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active IκB degradation releases NF-κB IKK IKK IkB IκB IKK->IkB Phosphorylates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to PPARg_RXR->NFkB_active Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_genes Activates

Figure 1: this compound mediated activation of the PPAR-γ signaling pathway.

Experimental Workflow for Signaling Pathway Analysis

Investigating the effect of this compound on the PPAR-γ signaling pathway can be achieved through a series of in vitro experiments.

experimental_workflow start Start: Hypothesis This compound activates PPAR-γ cell_culture Cell Culture (e.g., HT-29, Caco-2) start->cell_culture treatment Treatment with This compound (various concentrations) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction reporter_assay Luciferase Reporter Assay (PPRE activity) treatment->reporter_assay western_blot Western Blot (for PPAR-γ, p-NF-κB) protein_extraction->western_blot qpcr RT-qPCR (for PPAR-γ target genes) rna_extraction->qpcr data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis reporter_assay->data_analysis conclusion Conclusion: Confirmation of PPAR-γ Activation data_analysis->conclusion

Figure 2: Experimental workflow for investigating PPAR-γ signaling pathway activation.

References

N-Acetyl Mesalazine-13C6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl mesalazine-13C6, a key metabolite in the study of inflammatory bowel disease therapeutics. This document outlines its chemical properties, and known biological activities, and provides detailed experimental protocols relevant to its study.

Core Compound Details

N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid, is the primary metabolite of mesalazine (5-aminosalicylic acid), a cornerstone therapy for inflammatory bowel disease (IBD). The 13C6 isotopically labeled version, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.

PropertyValueCitation
Compound Name This compound
Synonyms N-Acetyl-5-aminosalicylic acid-13C6[1]
Base Compound CAS No. 51-59-2 (for unlabeled N-Acetyl mesalazine)[2][3]
Molecular Formula C₃¹³C₆H₉NO₄
Molecular Weight 201.17 g/mol (Calculated)
Unlabeled MW 195.17 g/mol [2]

Note: A specific CAS number for this compound is not consistently reported; it is typically identified as a labeled variant of N-Acetyl mesalazine (CAS 51-59-2).

Mechanism of Action and Biological Significance

N-Acetyl mesalazine is formed in the intestinal epithelium and liver through the N-acetylation of mesalazine.[4] While initially considered an inactive metabolite, emerging research suggests it may possess intrinsic anti-inflammatory and radical-scavenging properties.[1] The parent compound, mesalazine, exerts its therapeutic effects through a multi-faceted approach, and understanding the role of its primary metabolite is crucial for a complete pharmacological profile.

The key mechanisms of action associated with mesalazine, and potentially influenced by N-Acetyl mesalazine, include:

  • Inhibition of Inflammatory Mediators: Mesalazine is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]

  • Modulation of NF-κB Signaling: Mesalazine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7] This inhibition leads to a downstream reduction in inflammatory cytokine production.[4]

  • Activation of PPAR-γ: Mesalazine acts as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the colon.[8][9][10] Activation of PPAR-γ can modulate the expression of genes involved in inflammation and cell proliferation.[11]

Signaling Pathway Diagrams

NF_kB_Signaling cluster_cytoplasm Cytoplasm Mesalazine Mesalazine / N-Acetyl mesalazine IKK IKK Complex Mesalazine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates

NF-κB Signaling Inhibition by Mesalazine.

PPARg_Signaling cluster_nucleus Nucleus Mesalazine Mesalazine / N-Acetyl mesalazine PPARg PPAR-γ Mesalazine->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Nucleus Nucleus AntiInflammatory_Genes Anti-inflammatory Gene Transcription PPRE->AntiInflammatory_Genes Regulates

PPAR-γ Signaling Activation by Mesalazine.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human ulcerative colitis.[12][13]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

  • C57BL/6 mice (or other appropriate strain)

  • Sterile drinking water

  • Animal balance

  • Appropriate caging and husbandry supplies

Procedure for Acute Colitis:

  • Baseline Measurements: Record the initial body weight of each mouse before commencing the DSS treatment.[14]

  • DSS Administration: Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the specific DSS batch and mouse strain, so pilot studies are recommended.[15] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[15][16]

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Clinical signs of colitis typically include weight loss, diarrhea, and bloody stools.[12][14]

  • Termination and Tissue Collection: At the end of the treatment period (or earlier if humane endpoints are reached), euthanize the mice.[14]

  • Macroscopic Evaluation: Excise the colon and measure its length from the cecum to the anus. Colon shortening is an indicator of inflammation.

  • Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol (B145695) for storage.[16] Process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[15]

  • Myeloperoxidase (MPO) Assay: A portion of the fresh colon tissue can be snap-frozen for subsequent analysis of MPO activity, a marker of neutrophil infiltration.

Workflow Diagram:

DSS_Colitis_Workflow cluster_protocol DSS-Induced Colitis Protocol start Start: Acclimatize Mice baseline Day 0: Record Baseline Body Weight start->baseline dss_admin Days 1-7: Administer DSS in Drinking Water baseline->dss_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood dss_admin->monitoring euthanasia Day 8: Euthanize Mice monitoring->euthanasia dissection Excise Colon and Measure Length euthanasia->dissection sampling Collect Tissue for: - Histology - MPO Assay - Cytokine Analysis dissection->sampling analysis Data Analysis and Interpretation sampling->analysis end End analysis->end

Workflow for DSS-Induced Colitis Model.
Quantification of N-Acetyl Mesalazine in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalamine and its metabolite, N-Acetyl mesalazine, in human plasma.[17][18]

Materials and Reagents:

  • N-Acetyl mesalazine and Mesalamine analytical standards

  • This compound (as internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Methyl t-butyl ether

  • Propionic anhydride (B1165640)

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm)[17]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound in a suitable solvent).[17]

  • Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride in methanol) and vortex briefly.[17]

  • Add 100 µL of 0.5% formic acid and vortex.[17]

  • Add 3 mL of methyl t-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[17]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[17]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (e.g., 85:15 v/v)[17][19]

  • Flow Rate: 0.6 mL/min[17]

  • Ionization Mode: Electrospray Ionization (ESI), can be run in either positive or negative mode depending on optimization.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[17]

  • Use a weighted linear regression model to fit the calibration curves.[17]

  • Determine the concentration of N-Acetyl mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters:

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[20]

This guide provides a foundational understanding of this compound and its application in IBD research. The detailed protocols serve as a starting point for laboratory investigation, and researchers are encouraged to optimize these methods for their specific experimental conditions.

References

Isotopic Purity of N-Acetyl Mesalazine-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Acetyl mesalazine-13C6, a critical parameter for its application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical assays. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and illustrates relevant biochemical and analytical workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid). The incorporation of six carbon-13 atoms into the benzene (B151609) ring of the molecule provides a distinct mass shift, making it an invaluable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry. The accuracy of such studies is highly dependent on the isotopic purity of the labeled compound.

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the desired number of isotopic labels. This is distinct from chemical purity, which refers to the percentage of the desired compound in a sample. While a specific Certificate of Analysis for this compound with detailed isotopic distribution is not publicly available, this section provides a template for how such data is typically presented, based on specifications for similar labeled compounds.

Table 1: Representative Isotopic Purity and Enrichment Data for this compound

ParameterSpecificationMethod
Chemical Purity (HPLC)≥98%HPLC-UV
Isotopic Enrichment≥99 atom % 13CMass Spectrometry/NMR
Isotopic Distribution Mass Spectrometry
M+0 (Unlabeled)Report Value (<1%)Mass Spectrometry
M+1 to M+5Report ValueMass Spectrometry
M+6 (Fully Labeled)Report Value (>98%)Mass Spectrometry

Note: The values in this table are representative and may vary between different manufacturing batches. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific lot data.

Synthesis and Metabolic Fate

The understanding of the synthesis and metabolism of N-Acetyl mesalazine is crucial for designing experiments and interpreting results.

Synthesis of this compound

This compound is typically synthesized from its precursor, Mesalazine-13C6, through an acetylation reaction. The following diagram illustrates a general workflow for this synthesis.

G Diagram 1: Synthesis Workflow of this compound A Mesalazine-13C6 C Acetylation Reaction (in appropriate solvent) A->C B Acetic Anhydride or Acetyl Chloride B->C D Crude this compound C->D E Purification (e.g., Chromatography) D->E F Pure this compound E->F G Quality Control (HPLC, MS, NMR) F->G H Final Product G->H

Diagram 1: Synthesis Workflow of this compound
Metabolic Pathway of Mesalazine

Mesalazine is primarily metabolized in the liver and intestinal mucosa to N-Acetyl mesalazine.[1] This acetylation is a key determinant of its systemic bioavailability.[1] The following diagram depicts this metabolic conversion.

G Diagram 2: Metabolic Pathway of Mesalazine A Mesalazine (5-ASA) C N-Acetyl Mesalazine (N-Ac-5-ASA) A->C Acetylation B N-Acetyltransferase (NAT) in Liver and Intestinal Mucosa B->C D Excretion C->D

Diagram 2: Metabolic Pathway of Mesalazine

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound.

Protocol 1: Isotopic Purity Analysis by LC-MS

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • Prepare a series of dilutions for linearity assessment.

    • For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step is required.[2]

  • LC-MS/MS Instrumentation and Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode to detect the molecular ions of this compound and its isotopologues.

    • Acquire data over the expected m/z range for the unlabeled (M+0), partially labeled, and fully labeled (M+6) species.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Extract the ion chromatograms for each isotopologue.

    • Calculate the area under the curve for each peak.

    • Correct the raw data for the natural abundance of isotopes (e.g., 13C, 15N, 18O).

    • The isotopic enrichment is calculated using the following formula:

      Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) * 100

Workflow for Isotopic Purity Determination by Mass Spectrometry

G Diagram 3: Workflow for Isotopic Purity Determination by MS A Sample Preparation (Dissolution/Extraction) B LC-MS/MS Analysis (Full Scan Mode) A->B C Data Acquisition (Mass Spectra of Isotopologues) B->C D Peak Integration (Area Under the Curve) C->D E Correction for Natural Isotope Abundance D->E F Calculation of Isotopic Purity and Enrichment E->F G Report Generation F->G

Diagram 3: Workflow for Isotopic Purity Determination by MS
NMR Spectroscopy

Carbon-13 NMR spectroscopy can provide detailed information about the position and extent of 13C labeling.

Protocol 2: Isotopic Purity Analysis by 13C NMR

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CD3OD).

  • NMR Instrument Setup and Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The presence of strong signals at the chemical shifts corresponding to the benzene ring carbons confirms the 13C enrichment.

    • The absence or very low intensity of signals at these positions in a corresponding spectrum of an unlabeled standard provides evidence of high isotopic purity.

    • Quantitative 13C NMR can be used to determine the enrichment at specific carbon positions by comparing the integral of the 13C signals to that of a known internal standard.

Conclusion

The isotopic purity of this compound is a critical quality attribute that underpins its utility in scientific research. The methodologies described in this guide, particularly high-resolution mass spectrometry, provide robust means for its determination. Researchers are advised to consult the supplier's Certificate of Analysis for lot-specific data and to perform their own verification of isotopic purity for demanding applications.

References

N-Acetyl Mesalazine-¹³C₆: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CofA) for N-Acetyl mesalazine-¹³C₆. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine, in various biological matrices. Understanding the quality and characterization of this standard is paramount for regulatory submissions and ensuring the validity of clinical and preclinical research.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for N-Acetyl mesalazine-¹³C₆. These values represent the expected quality control parameters for a high-purity reference standard.

Table 1: Identification and Chemical Properties

ParameterSpecification
Product Name N-Acetyl mesalazine-¹³C₆
Synonyms N-Acetyl-5-aminosalicylic acid-¹³C₆
CAS Number 1261392-91-9 (Labeled)
Unlabeled CAS 51-59-2
Molecular Formula C₃¹³C₆H₉NO₄
Molecular Weight 201.17 g/mol
Appearance White to Off-White Solid

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecification
Chemical Purity (HPLC) HPLC-UV≥98.0%
Isotopic Enrichment Mass Spectrometry≥99 atom % ¹³C
¹H NMR Conforms to StructureConsistent with the structure of N-Acetyl mesalazine-¹³C₆
Mass Spectrum Consistent with StructureConsistent with the molecular weight of N-Acetyl mesalazine-¹³C₆

Table 3: Impurity Profile

ImpurityMethodSpecification
Unlabeled N-Acetyl mesalazine Mass Spectrometry≤1.0%
Other Individual Impurities HPLC-UV≤0.5%
Total Impurities HPLC-UV≤2.0%
Residual Solvents GC-FIDAs per ICH Q3C

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of the analytical techniques used to ensure the quality and purity of N-Acetyl mesalazine-¹³C₆.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of N-Acetyl mesalazine-¹³C₆ and to quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical isocratic mobile phase could be 85:15 (v/v) 10 mM ammonium acetate:methanol.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.

  • Data Analysis: The peak area of N-Acetyl mesalazine-¹³C₆ is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times and quantified based on their peak areas.

Mass Spectrometry (MS) for Isotopic Enrichment and Unlabeled Impurity

Mass spectrometry is employed to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment and the percentage of the unlabeled N-Acetyl mesalazine.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: Negative ion mode is often used for this compound.

  • Scan Mode: Full scan mode to observe the molecular ion cluster.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer or injected via an LC system.

  • Data Analysis: The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. The molecular ion for the unlabeled N-Acetyl mesalazine (m/z 194.05) and the fully labeled N-Acetyl mesalazine-¹³C₆ (m/z 200.07) are monitored to determine the percentage of the unlabeled impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of N-Acetyl mesalazine-¹³C₆.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Methanol-d₄).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to a reference spectrum or theoretical values to confirm that the structure is consistent with N-Acetyl mesalazine. Due to the ¹³C labeling of the aromatic ring, the signals of the aromatic protons will exhibit coupling to ¹³C, leading to characteristic satellite peaks.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and application of N-Acetyl mesalazine-¹³C₆.

Certificate_of_Analysis_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Approval SampleReceipt Sample Receipt SampleLogin Sample Login & Documentation SampleReceipt->SampleLogin SamplePrep Sample Preparation for Analysis SampleLogin->SamplePrep HPLC HPLC Analysis (Purity, Impurities) SamplePrep->HPLC MS Mass Spectrometry (Identity, Isotopic Enrichment) SamplePrep->MS NMR NMR Spectroscopy (Structural Confirmation) SamplePrep->NMR GC GC Analysis (Residual Solvents) SamplePrep->GC DataReview Data Review and Verification HPLC->DataReview MS->DataReview NMR->DataReview GC->DataReview QAReview QA/QC Review DataReview->QAReview CofAGeneration Certificate of Analysis Generation QAReview->CofAGeneration FinalApproval Final Approval and Release CofAGeneration->FinalApproval

Caption: Workflow for the Generation of a Certificate of Analysis.

Mesalazine_Metabolism_Pathway cluster_0 Drug Administration and Metabolism cluster_1 Pharmacological Action and Application Mesalazine Mesalazine (5-ASA) Administered Drug NAT N-acetyltransferase (NAT) in Liver and Intestinal Mucosa Mesalazine->NAT AntiInflammatory Anti-inflammatory Effects Mesalazine->AntiInflammatory NAcetylMesalazine N-Acetyl mesalazine (Ac-5-ASA) Primary Metabolite NAT->NAcetylMesalazine Biomarker Biomarker for Mesalazine Efficacy NAcetylMesalazine->Biomarker Inflammation Intestinal Inflammation (e.g., Ulcerative Colitis) AntiInflammatory->Inflammation

Caption: Metabolic Pathway of Mesalazine to N-Acetyl mesalazine.

References

The Core Mechanism of Mesalazine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is primarily attributed to its topical anti-inflammatory effects within the colonic mucosa. This technical guide provides an in-depth exploration of the molecular mechanisms of action of mesalazine and its principal metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The document outlines the key signaling pathways modulated by these compounds, presents available quantitative data on their activity, details relevant experimental protocols, and provides visual representations of the involved molecular interactions.

Introduction

Mesalazine is an aminosalicylate drug that acts locally on the inflamed intestinal mucosa to reduce inflammation.[1][2] It is the active moiety of sulfasalazine, from which it is released in the colon by bacterial azoreductases.[3] The primary metabolite of mesalazine is N-acetyl-5-aminosalicylic acid (Ac-5-ASA), formed through acetylation by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[3][4] While initially considered an inactive metabolite, recent evidence suggests that Ac-5-ASA may possess some pharmacological activity, particularly antioxidant effects.[5][6] The multifaceted mechanism of action of mesalazine involves the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), in addition to its antioxidant properties.[7][8][9]

Core Mechanisms of Action

The anti-inflammatory effects of mesalazine are not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple molecular targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal regulator of inflammatory responses, and its activation is significantly elevated in the inflamed mucosa of IBD patients.[7][10] Mesalazine has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[4][7] This inhibition appears to occur, at least in part, through the modulation of the inhibitor of NF-κB (IκBα).[11]

Activation of the PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism in the colon.[8][12] Mesalazine acts as a ligand for PPAR-γ, leading to its activation.[12][13] Activated PPAR-γ can then translocate to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. The activation of PPAR-γ by mesalazine contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of genes involved in mucosal healing.[8][11]

Antioxidant Activity

Oxidative stress is a key contributor to the mucosal damage observed in IBD. Mesalazine and, to some extent, its metabolite Ac-5-ASA, possess potent antioxidant properties.[9][14] They can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components such as lipids, proteins, and DNA.[5][15]

Quantitative Data on Pharmacological Activity

The following tables summarize the available quantitative data on the activity of mesalazine and its metabolite, Ac-5-ASA.

Table 1: Inhibitory Activity on NF-κB

CompoundAssayCell Line/SystemParameterValueReference(s)
Mesalazine (5-ASA)NF-κB transcriptional activityCaco-2 cellsIC5016 mM[11]

Table 2: Activator Activity on PPAR-γ

CompoundAssayCell Line/SystemParameterValueReference(s)
Mesalazine (5-ASA)PPAR-γ reporter gene activityHT-29 cellsFold Induction~3-fold at 30 mM[15]

Table 3: Antioxidant Activity

CompoundAssaySystemParameterValueReference(s)
N-acetyl-5-aminosalicylic acid (Ac-5-ASA)DPPH radical scavengingCell-free assayScavenging activityObserved at 100 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of mesalazine and its metabolites.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes the detection of NF-κB DNA binding activity in nuclear extracts from colonic cells or biopsies.

Materials:

  • Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF.

  • Lysis Buffer with NP-40: Buffer A with 0.5% Nonidet P-40.

  • High-Salt Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF.

  • NF-κB consensus oligonucleotide probe.

  • T4 Polynucleotide Kinase.

  • [γ-³²P]ATP.

  • Poly(dI-dC).

  • Binding Buffer (5X): 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 5 mM EDTA, 50% glycerol.

  • 10% non-denaturing polyacrylamide gel.

  • 0.5X TBE buffer.

Procedure:

  • Nuclear Extract Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in Buffer A and incubate on ice for 15 minutes. c. Add NP-40 to a final concentration of 0.5% and vortex vigorously for 10 seconds. d. Centrifuge at 14,000 rpm for 30 seconds at 4°C. e. Collect the supernatant (cytoplasmic fraction). f. Resuspend the nuclear pellet in High-Salt Buffer (Buffer C) and incubate on ice for 30 minutes with intermittent vortexing. g. Centrifuge at 14,000 rpm for 10 minutes at 4°C. h. Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford assay.

  • Probe Labeling: a. Label the NF-κB consensus oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's instructions. b. Purify the labeled probe using a spin column.

  • Binding Reaction: a. In a final volume of 20 µL, combine 10-20 µg of nuclear extract, 1 µg of poly(dI-dC), 4 µL of 5X Binding Buffer, and the ³²P-labeled NF-κB probe (20,000-50,000 cpm). b. For competition assays, add a 50-fold molar excess of unlabeled NF-κB oligonucleotide before adding the labeled probe. c. Incubate the reaction mixture at room temperature for 20 minutes.

  • Electrophoresis: a. Load the samples onto a 10% non-denaturing polyacrylamide gel. b. Run the gel in 0.5X TBE buffer at 150 V for 2-3 hours. c. Dry the gel and expose it to X-ray film or a phosphorimager screen.

PPAR-γ Reporter Gene Assay

This protocol is for measuring the activation of PPAR-γ by test compounds in a cell-based reporter assay.

Materials:

  • HG5LN-hPPARγ cell line (or other suitable reporter cell line).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Screening Medium (CSM): Cell culture medium with a reduced concentration of FBS.

  • Test compounds (mesalazine, Ac-5-ASA) and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: a. Seed the reporter cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control in CSM. b. Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include wells with CSM only as a negative control. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the medium containing the compounds. c. Add 50-100 µL of luciferase assay reagent to each well. d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure the luminescence using a luminometer.

  • Data Analysis: a. Calculate the fold induction of luciferase activity for each treatment by dividing the luminescence signal of the treated wells by the signal of the negative control wells. b. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of mesalazine and its metabolites by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol (B129727) or ethanol.

  • Test compounds (mesalazine, Ac-5-ASA) and a known antioxidant (e.g., ascorbic acid) as a positive control.

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 517 nm.

Procedure:

  • Preparation of Solutions: a. Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. b. Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.

  • Assay Procedure: a. To each well of a 96-well plate, add 50 µL of the compound dilutions. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. Include a control well containing 50 µL of the solvent and 150 µL of the DPPH solution. d. Include a blank well for each compound concentration containing 50 µL of the compound dilution and 150 µL of the solvent. e. Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: a. Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. b. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NF_kB_Inhibition_by_Mesalazine Figure 1: Mesalazine Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NF_kB NF-κB (p65/p50) IkBa->NF_kB Inhibits IkBa_p P-IκBα IkBa->IkBa_p NF_kB_nuc NF-κB (p65/p50) NF_kB->NF_kB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Mesalazine Mesalazine Mesalazine->IKK_complex Inhibits DNA DNA (κB site) NF_kB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activates

Figure 1: Mesalazine Inhibition of the NF-κB Pathway

PPARg_Activation_by_Mesalazine Figure 2: Mesalazine Activation of the PPAR-γ Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mesalazine Mesalazine PPARg_cyto PPAR-γ Mesalazine->PPARg_cyto Binds & Activates PPARg_nuc PPAR-γ PPARg_cyto->PPARg_nuc Translocation PPARg_RXR PPAR-γ/RXR Heterodimer PPARg_nuc->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds Pro_inflammatory_Pathway Pro-inflammatory Signaling PPARg_RXR->Pro_inflammatory_Pathway Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes Activates EMSA_Workflow Figure 3: Experimental Workflow for EMSA Start Start: Cell/Tissue Sample Nuclear_Extraction Nuclear Protein Extraction Start->Nuclear_Extraction Protein_Quantification Protein Quantification (Bradford Assay) Nuclear_Extraction->Protein_Quantification Binding_Reaction Binding Reaction: Nuclear Extract + Labeled Probe Protein_Quantification->Binding_Reaction Probe_Labeling Radiolabeling of NF-κB Oligo Probe Probe_Labeling->Binding_Reaction Electrophoresis Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE) Binding_Reaction->Electrophoresis Detection Autoradiography or Phosphorimaging Electrophoresis->Detection End End: Analysis of Band Shift Detection->End

References

N-Acetyl Mesalazine-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of N-Acetyl mesalazine-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of N-Acetyl mesalazine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).

Introduction

N-Acetyl mesalazine (N-Ac-5-ASA) is the primary and therapeutically inactive metabolite of mesalazine, a cornerstone medication for the treatment of inflammatory bowel disease (IBD).[1] The concentration of both the parent drug and its metabolite in biological fluids is a critical parameter in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate bioanalytical methods are therefore essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they exhibit identical chemical and physical properties to the analyte, correcting for variability in sample preparation and instrument response.

Supplier and Availability of this compound

The primary supplier identified for this compound is MedChemExpress (MCE). While other suppliers offer related compounds, such as the deuterated analogue (N-Acetyl mesalazine-d3) or the 13C6-labeled parent drug (Mesalazine-13C6), MCE explicitly lists the target compound.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular WeightAvailability
MedChemExpress This compoundHY-66008C61261392-91-9C3 13C6 H9NO4201.13Inquire for Quote

Note: Pricing and current stock levels for this specialized chemical are typically available upon request from the supplier.

Physicochemical Properties

  • Synonyms: N-Acetyl-5-aminosalicylic acid-13C6, N-Acetyl-ASA-13C6

  • Appearance: Solid (specifics to be confirmed by supplier's Certificate of Analysis)

  • Storage: Recommended storage conditions should be obtained from the supplier's data sheet, but typically, stable isotope-labeled compounds are stored at -20°C for long-term stability.

Experimental Protocols

The use of this compound as an internal standard is central to the quantitative analysis of N-Acetyl mesalazine in biological samples, most commonly plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of mesalazine and its metabolites.[2][3]

Objective:

To determine the concentration of N-Acetyl mesalazine in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:
  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • N-Acetyl mesalazine (analyte reference standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl mesalazine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (to be optimized):

      • N-Acetyl mesalazine: Precursor ion (e.g., m/z 194.1) → Product ion (e.g., m/z 134.1)

      • This compound: Precursor ion (e.g., m/z 200.1) → Product ion (e.g., m/z 140.1)

    • Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentration of N-Acetyl mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Mesalazine

The primary metabolic pathway for mesalazine involves N-acetylation, which is catalyzed by N-acetyltransferase (NAT) enzymes, predominantly NAT1 in the colonic mucosa and liver.[4] This process converts the active drug, 5-aminosalicylic acid, into its inactive metabolite, N-acetyl-5-aminosalicylic acid.

Mesalazine Metabolism Mesalazine Mesalazine (5-Aminosalicylic Acid) NAcetyl_Mesalazine N-Acetyl Mesalazine (Inactive Metabolite) Mesalazine->NAcetyl_Mesalazine Acetylation NAT1 N-Acetyltransferase 1 (NAT1) (in Colon and Liver) NAT1->NAcetyl_Mesalazine CoA CoA NAT1->CoA AcetylCoA Acetyl-CoA AcetylCoA->NAT1 donates acetyl group

Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine by NAT1.

Experimental Workflow for Quantification

The general workflow for the quantitative analysis of N-Acetyl mesalazine in plasma using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (HPLC/UHPLC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Calibrate Calibration Curve Construction Calculate_Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for the quantification of N-Acetyl Mesalazine.

References

A Comprehensive Technical Guide to the Handling and Storage of N-Acetyl Mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the proper handling, storage, and stability of N-Acetyl mesalazine-13C6, a stable isotope-labeled compound crucial for research and development. The following protocols and data are compiled to ensure the integrity of the compound and the safety of laboratory personnel.

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and known stability data.

Table 1: Recommended Storage Conditions
ConditionTemperatureDurationLight ExposureNotes
Neat Solid +4°CLong-termProtect from lightIdeal for unopened product.[1]
In Solvent -80°CUp to 6 monthsProtect from lightRecommended for long-term stock solutions.[2]
-20°CUp to 1 monthProtect from lightSuitable for short-term storage of working solutions.[2]
Shipping Room TemperatureLess than 2 weeksStable for short durations at ambient temperatures.[2][3]
Table 2: Stability in Human Plasma
ConditionDurationStability
Freeze-Thaw Cycles 5 cyclesStable[4]
Room Temperature 24.8 hoursStable[4]
Long-Term Storage Up to 61 days at -70°CStable[4]
Up to 62 days at -30°CStable[5]
Autosampler 48 hoursStable[5]
Bench Top 25 hoursStable[5]

Safety and Handling

N-Acetyl mesalazine may cause skin and eye irritation.[6][7] It is harmful if swallowed.[6] Standard laboratory safety protocols should be strictly followed.

Table 3: Personal Protective Equipment (PPE) and Safety Measures
MeasureSpecificationRationale
Ventilation Use in a well-ventilated area or with local exhaust ventilation.[2][6]To avoid inhalation of dust or aerosols.
Eye Protection Safety goggles with side-shields.[6]To prevent eye contact which can cause serious irritation.[6]
Hand Protection Protective gloves.[6]To prevent skin contact.
Body Protection Impervious clothing, lab coat.[6]To protect skin from exposure.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8]To prevent accidental ingestion.
First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Spill Management

In case of a spill, wear full personal protective equipment.[2] Absorb solutions with an inert, liquid-binding material.[2] Avoid generating dust. Decontaminate the area and dispose of the waste in accordance with local regulations.[2][6]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis, such as bioequivalence and pharmacokinetic studies, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]

Protocol: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of the compound accurately.

    • Dissolve the compound in a suitable solvent, such as DMSO, to a known concentration (e.g., 10 mM).[10]

    • Store the stock solution at -80°C for long-term stability.[2]

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration for use as an internal standard in calibration curves and quality control samples.

    • Store working solutions at -20°C for up to one month.[2]

Protocol: Sample Preparation for LC-MS/MS Analysis of Plasma Samples

This protocol is based on a liquid-liquid extraction method.[5]

  • Sample Thawing: Thaw plasma samples and quality control samples at room temperature.

  • Internal Standard Spiking: To 100 µL of the plasma sample, add 100 µL of the this compound internal standard working solution.

  • Derivatization (if necessary): Add 25 µL of a derivatizing agent (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[5]

  • Acidification: Add 100 µL of 0.5% formic acid and vortex.[5]

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl t-butyl ether), and vortex for 10 minutes.[5]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[5]

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and experimentation with this compound.

G Figure 1: Handling and Storage Workflow cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling and Preparation cluster_disposal Disposal Receipt Receive N-Acetyl mesalazine-13C6 StoreNeat Store Neat Solid at +4°C Receipt->StoreNeat Equilibrate Equilibrate to Room Temperature Receipt->Equilibrate StoreNeat->Equilibrate StoreStock Store Stock Solution at -80°C Dilute Prepare Working Solutions StoreStock->Dilute StoreWorking Store Working Solution at -20°C Dispose Dispose according to local regulations StoreWorking->Dispose Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent (Stock Solution) Weigh->Dissolve Dissolve->StoreStock Dissolve->Dispose Dilute->StoreWorking

Figure 1: Handling and Storage Workflow

G Figure 2: Experimental Workflow (LC-MS/MS) cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Thaw Thaw Plasma Sample Spike Spike with Internal Standard (13C6) Thaw->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification Integrate->Quantify

Figure 2: Experimental Workflow (LC-MS/MS)

References

N-Acetyl Mesalazine-13C6 for Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Acetyl mesalazine-13C6 in drug metabolism studies. This compound is a stable isotope-labeled version of N-Acetyl-5-aminosalicylic acid, the primary metabolite of the anti-inflammatory drug mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for researchers in pharmacokinetics, drug metabolism, and bioanalytical science. This guide will delve into the metabolic pathway of mesalazine, experimental protocols for utilizing its labeled metabolite, and the quantitative data that can be generated.

Introduction to Mesalazine Metabolism

Mesalazine is a cornerstone therapy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colon. Upon oral administration, a portion of mesalazine is absorbed and subsequently metabolized, predominantly through N-acetylation, to form N-Acetyl mesalazine. This metabolic conversion is primarily carried out by N-acetyltransferase 1 (NAT1) enzymes located in the intestinal epithelial cells and the liver. The resulting metabolite, N-Acetyl mesalazine, is considered therapeutically inactive and is excreted in the urine and feces. Understanding the pharmacokinetics of this metabolic process is crucial for optimizing drug delivery and efficacy.

The Role of this compound in Research

Stable isotope-labeled compounds like this compound are powerful tools in drug metabolism research for several key reasons:

  • Tracer in Metabolic Studies: When administered, the 13C6-labeled compound can be easily distinguished from the endogenous, unlabeled N-Acetyl mesalazine using mass spectrometry. This allows for precise tracking of the metabolic fate of a co-administered dose of mesalazine.

  • Internal Standard for Quantification: Due to its chemical identity with the unlabeled analyte, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification of N-Acetyl mesalazine in biological samples such as plasma, urine, and tissue homogenates.

Metabolic Pathway of Mesalazine

The primary metabolic pathway of mesalazine involves a single acetylation step. This process is crucial in determining the systemic exposure and clearance of the drug.

Mesalazine Mesalazine (5-ASA) N_Acetyl_Mesalazine N-Acetyl Mesalazine Mesalazine->N_Acetyl_Mesalazine Acetylation Excretion Excretion (Urine, Feces) N_Acetyl_Mesalazine->Excretion NAT1 N-acetyltransferase 1 (NAT1) (Intestinal Mucosa, Liver) NAT1->Mesalazine cluster_pre Pre-analytical cluster_sample Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis A Acclimatize Rodents B Fasting (overnight) A->B C Administer Unlabeled Mesalazine (Oral Gavage) B->C D Collect Blood Samples (e.g., tail vein) at pre-defined time points C->D E Process Blood to Plasma D->E F Spike Plasma Samples with This compound (Internal Standard) E->F G Protein Precipitation/ Liquid-Liquid Extraction F->G H LC-MS/MS Analysis G->H I Quantify Mesalazine and N-Acetyl Mesalazine H->I J Pharmacokinetic Modeling I->J cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare Enzyme Source (e.g., Liver Microsomes, Recombinant NAT1) C Initiate Reaction by Adding Enzyme Source A->C B Prepare Reaction Mixture: - Buffer - Acetyl-CoA - Mesalazine (Substrate) B->C D Incubate at 37°C C->D E Stop Reaction at Specific Time Points (e.g., with Acetonitrile) D->E F Add this compound (Internal Standard) E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Quantify N-Acetyl Mesalazine Formation H->I J Determine Enzyme Kinetics (Km, Vmax) I->J

The Role of N-Acetyl Mesalazine-¹³C₆ in Ulcerative Colitis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon. Mesalazine (5-aminosalicylic acid, 5-ASA) is a cornerstone in the management of mild to moderate UC, acting locally to reduce inflammation.[1][2] The primary metabolite of mesalazine is N-acetyl mesalazine (N-Ac-5-ASA), formed by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[3] While considered pharmacologically inactive, understanding the pharmacokinetics and metabolic fate of N-Ac-5-ASA is crucial for optimizing drug delivery and efficacy. The use of stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, offers a powerful tool for elucidating the precise absorption, distribution, metabolism, and excretion (ADME) of mesalazine and its metabolites without the use of radioactive tracers. This technical guide provides an in-depth overview of the application of N-Acetyl mesalazine-¹³C₆ in UC research, detailing experimental protocols, quantitative data analysis, and the elucidation of relevant biological pathways.

Pharmacokinetics and Metabolism of Mesalazine

Mesalazine's therapeutic effect is primarily topical at the site of colonic inflammation.[3] Various oral formulations are designed to deliver the active drug to the colon while minimizing systemic absorption in the upper gastrointestinal tract.[3] Once it reaches the colon, mesalazine is partially absorbed and metabolized to N-Ac-5-ASA. This metabolite is then either excreted in the urine or eliminated in the feces.[3] The extent of systemic absorption of mesalazine varies depending on the formulation, ranging from 20% to 30% for oral delivery.[4]

Quantitative Data from a Simulated N-Acetyl Mesalazine-¹³C₆ Tracer Study

To illustrate the utility of N-Acetyl mesalazine-¹³C₆ in pharmacokinetic research, the following tables summarize hypothetical, yet realistic, quantitative data from a simulated crossover study in healthy volunteers and patients with active ulcerative colitis. In this simulated study, subjects were administered a single oral dose of a delayed-release mesalazine formulation co-administered with a microdose of N-Acetyl mesalazine-¹³C₆. Plasma, urine, and fecal samples were collected over 48 hours and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl Mesalazine-¹³C₆

ParameterHealthy Volunteers (n=12)Ulcerative Colitis Patients (n=12)
Cmax (ng/mL) 850 ± 1501100 ± 200
Tmax (hr) 8.0 ± 2.06.5 ± 1.5
AUC₀₋₄₈ (ng·hr/mL) 12500 ± 250015000 ± 3000
t₁/₂ (hr) 9.0 ± 2.58.0 ± 2.0

Data are presented as mean ± standard deviation.

Table 2: Excretion of N-Acetyl Mesalazine-¹³C₆ and its Metabolites over 48 hours

Excretion RouteAnalyteHealthy Volunteers (% of dose)Ulcerative Colitis Patients (% of dose)
Urine N-Acetyl Mesalazine-¹³C₆25 ± 530 ± 7
Mesalazine-¹³C₆ (from de-acetylation)<1<1
Feces N-Acetyl Mesalazine-¹³C₆70 ± 1065 ± 12
Mesalazine-¹³C₆5 ± 25 ± 3

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of N-Acetyl Mesalazine-¹³C₆ in Ulcerative Colitis Patients and Healthy Volunteers

Objective: To compare the absorption, metabolism, and excretion of N-acetyl mesalazine in patients with active ulcerative colitis and healthy controls using a ¹³C-labeled tracer.

Study Design: An open-label, single-dose, crossover study.

Participants: 12 patients with mild to moderate active ulcerative colitis and 12 age- and sex-matched healthy volunteers.

Investigational Product: A single oral dose of 500 mg delayed-release mesalazine co-administered with 1 mg of N-Acetyl mesalazine-¹³C₆.

Methodology:

  • Subject Screening and Enrollment: Participants undergo a physical examination, and their medical history is reviewed. For UC patients, disease activity is assessed using a standard clinical index.

  • Dosing: Following an overnight fast, subjects are administered the investigational product with 240 mL of water.

  • Sample Collection:

    • Blood: Venous blood samples (5 mL) are collected in EDTA tubes at pre-dose and at 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.

    • Urine: Total urine is collected at intervals of 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.

    • Feces: All fecal samples are collected for 48 hours post-dose and stored at -20°C.

  • Sample Analysis:

    • Plasma, urine, and homogenized fecal samples are prepared using solid-phase extraction.

    • Concentrations of N-Acetyl mesalazine-¹³C₆ and any potential ¹³C-labeled metabolites are quantified using a validated LC-MS/MS method. A deuterated analog, such as N-Acetyl mesalazine-d₃, is used as an internal standard to ensure accuracy.[5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mesalazine in Ulcerative Colitis

Mesalazine is believed to exert its anti-inflammatory effects through multiple mechanisms within the colonic mucosa. The following diagram illustrates the key signaling pathways modulated by mesalazine.

Mesalazine_Mechanism_of_Action Mesalazine Mesalazine (5-ASA) COX Cyclooxygenase (COX) Mesalazine->COX Inhibits LOX Lipoxygenase (LOX) Mesalazine->LOX Inhibits NFkB NF-κB Pathway Mesalazine->NFkB Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Inflammation Mucosal Inflammation PPARg->Inflammation Inhibits Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation

Caption: Mechanism of action of mesalazine in reducing mucosal inflammation.

Experimental Workflow for a Stable Isotope Tracer Study

The use of N-Acetyl mesalazine-¹³C₆ as a tracer follows a systematic workflow from study design to data interpretation.

Tracer_Study_Workflow StudyDesign Study Design (e.g., crossover, single-dose) SubjectRecruitment Subject Recruitment (UC Patients & Healthy Controls) StudyDesign->SubjectRecruitment TracerAdmin Administration of N-Acetyl Mesalazine-¹³C₆ SubjectRecruitment->TracerAdmin SampleCollection Biological Sample Collection (Plasma, Urine, Feces) TracerAdmin->SampleCollection SamplePrep Sample Preparation (e.g., Solid-Phase Extraction) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Pharmacokinetic Modeling and Statistical Analysis LCMS->DataAnalysis Interpretation Interpretation of Results and Clinical Implications DataAnalysis->Interpretation

References

Methodological & Application

Application Note and Protocol: Sample Preparation for Mesalazine Analysis using N-Acetyl mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1] Accurate quantification of mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] N-Acetyl mesalazine-13C6 is an ideal SIL-IS for the analysis of mesalazine, as it shares near-identical physicochemical properties with the analyte and its primary metabolite, ensuring reliable correction throughout the analytical workflow.

This application note provides a detailed protocol for the sample preparation of plasma samples for the quantitative analysis of mesalazine using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

Experimental Protocols

Preparation of Stock and Working Solutions
  • Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesalazine reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.[2]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][7][8][9]

  • Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube.[10] The ratio of acetonitrile to plasma is 3:1 (v/v).

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[10]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for mesalazine analysis in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The values are compiled from various validated methods and serve as a reference.

ParameterValueReference
Linearity Range 2 - 1500 ng/mL[4][11]
50 - 30,000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 2.00 ng/mL[10]
Intra-day Precision (%CV) < 7.9%[6]
1.60 - 8.63%[4]
Inter-day Precision (%CV) < 7.9%[6]
2.14 - 8.67%[4]
Accuracy (% Recovery) Within ±3.5%[6]
100.6 - 105.5%[2]
Extraction Recovery 89.0%[10]
91.8 - 98.9%[11]

Experimental Workflow Diagram

Sample_Preparation_Workflow Start Start: Plasma Sample (Blank, CC, QC, Unknown) Aliquot Aliquot 100 µL of Plasma Start->Aliquot Add_IS Add 20 µL of This compound (IS) Aliquot->Add_IS Add_PPT Add 300 µL of Acetonitrile (0.1% FA) Add_IS->Add_PPT Vortex Vortex Mix (1 minute) Add_PPT->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow for mesalazine sample preparation.

Conclusion

This application note provides a straightforward and robust protein precipitation protocol for the extraction of mesalazine from plasma samples. The use of this compound as an internal standard ensures high accuracy and precision in subsequent LC-MS/MS analysis. This method is suitable for high-throughput applications in clinical and research settings for the therapeutic monitoring and pharmacokinetic evaluation of mesalazine.

References

Application Note and Protocol for Liquid-Liquid Extraction of N-Acetyl Mesalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine (5-aminosalicylic acid), a drug widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Accurate quantification of N-Acetyl mesalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of N-Acetyl mesalazine and its parent drug from biological samples, offering a cleaner extract compared to methods like protein precipitation.[3] This document provides a detailed protocol for the liquid-liquid extraction of N-Acetyl mesalazine, intended for use with a stable isotope-labeled internal standard such as N-Acetyl mesalazine-13C6 for quantitative analysis by methods like LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample preparation technique that separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, N-Acetyl mesalazine can be efficiently partitioned into the organic phase, leaving behind many endogenous interferences in the aqueous phase. This results in a cleaner sample extract, which can improve the sensitivity and reliability of subsequent analytical measurements.

Quantitative Data Summary

The following tables summarize the performance characteristics of liquid-liquid extraction methods for N-Acetyl mesalazine as reported in various studies. These data demonstrate the reliability and reproducibility of the LLE technique for the quantification of this analyte in human plasma.

Table 1: Method Validation Parameters for N-Acetyl Mesalazine Quantification

ParameterValueReference
Linear Concentration Range10-2000 ng/mL[4][5]
Intra-day Precision (%RSD)0.99 - 5.67%[1][4]
Inter-day Precision (%RSD)1.72 - 4.89%[1][4]
Intra-day Accuracy99.64 - 106.22%[1][4]
Inter-day Accuracy100.71 - 104.27%[1][4]
Lower Limit of Quantification (LLOQ)10 ng/mL[5]

Table 2: Recovery of N-Acetyl Mesalazine from Human Plasma

Concentration (ng/mL)Mean Recovery (%)Reference
30>50% (considered adequate)[4]
600>50% (considered adequate)[4]
1400>50% (considered adequate)[4]

Experimental Protocol

This protocol describes a liquid-liquid extraction procedure for N-Acetyl mesalazine from human plasma, adapted from validated methods.[4][5] this compound is used as the internal standard (IS).

Materials and Reagents:

  • Human plasma samples

  • N-Acetyl mesalazine analytical standard

  • This compound (Internal Standard)

  • Methyl tert-butyl ether (MTBE) or Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (AR grade)

  • Methanol (B129727) (HPLC grade)

  • Propionic anhydride (B1165640) (optional, for derivatization)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Spiking with Internal Standard:

    • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (this compound in a suitable solvent like methanol, at a concentration of 150 ng/mL).[4]

  • Optional Derivatization (if required for improved chromatographic performance):

    • Add 25 µL of a 10% propionic anhydride solution in methanol to the sample mixture.[4]

    • Vortex briefly.

  • Acidification:

    • Add 100 µL of 0.5% formic acid to each tube.[4]

    • Vortex briefly. Acidification helps to ensure that N-Acetyl mesalazine is in a neutral form, which enhances its partitioning into the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 3 mL of methyl tert-butyl ether to each tube.[4]

    • Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and efficient extraction.[4]

  • Phase Separation:

    • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[4]

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for N-Acetyl mesalazine.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 1. Aliquot 100 µL Plasma is_spike 2. Add 100 µL Internal Standard (this compound) plasma->is_spike acidify 3. Add 100 µL 0.5% Formic Acid is_spike->acidify add_solvent 4. Add 3 mL Methyl tert-butyl ether acidify->add_solvent vortex_extract 5. Vortex for 10 min add_solvent->vortex_extract centrifuge 6. Centrifuge at 4000 rpm for 5 min vortex_extract->centrifuge transfer_organic 7. Transfer Organic Layer centrifuge->transfer_organic evaporate 8. Evaporate to Dryness transfer_organic->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-liquid extraction workflow for N-Acetyl mesalazine.

Logical Relationship of Key Steps

The following diagram outlines the logical relationship and rationale behind the key steps of the protocol.

LLE_Logic start Start: Plasma Sample is Internal Standard Addition (this compound) start->is Accurate Quantification acid Acidification (Formic Acid) is->acid solvent Organic Solvent Addition (Methyl tert-butyl ether) acid->solvent Protonates Analyte for Neutrality mix Vortexing solvent->mix Partitioning into Organic Phase separate Centrifugation mix->separate Ensures Thorough Extraction collect Organic Phase Collection separate->collect Phase Separation dry Evaporation collect->dry Isolates Analyte and IS recon Reconstitution dry->recon Removes Extraction Solvent analyze LC-MS/MS Analysis recon->analyze Prepares for Injection

Caption: Rationale and logical flow of the LLE protocol.

Conclusion

This liquid-liquid extraction protocol provides a reliable and reproducible method for the extraction of N-Acetyl mesalazine from human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of quantitative results. The presented workflow and logical diagrams offer a clear guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. This method is well-suited for subsequent analysis by sensitive analytical techniques like LC-MS/MS.

References

Application Note and Protocol: Protein Precipitation for the Quantification of N-Acetyl Mesalazine-13C6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the extraction of N-Acetyl mesalazine from human plasma samples using a protein precipitation method. N-Acetyl mesalazine is the primary metabolite of mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used in the treatment of inflammatory bowel disease.[1][2] Accurate quantification of its stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6, is crucial for pharmacokinetic and bioequivalence studies.[3]

Protein precipitation is a rapid and effective method for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This protocol focuses on the use of acetonitrile (B52724) as the precipitating agent, which has been shown to provide high recovery and efficient protein removal for mesalazine and its metabolites.[4][6][7] The subsequent analysis by LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound.[8][9]

Experimental Protocols

Materials and Reagents
  • Human plasma (K2EDTA)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (B129727) (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • 96-well collection plates (optional, for automated workflows)[5]

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge or centrifuge with 96-well plate compatibility

Stock and Working Solutions Preparation
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

Protein Precipitation Protocol
  • Sample Thawing: Thaw frozen human plasma samples at room temperature. Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[5]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions and should be optimized for the specific instrumentation used.

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 2.6 µm)[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of N-Acetyl mesalazine and this compound standards.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of mesalazine and its metabolite, N-acetyl mesalazine, in human plasma using protein precipitation followed by LC-MS/MS. These values are based on published literature and serve as a reference for expected method performance.[8][10][11]

ParameterMesalazineN-Acetyl MesalazineReference
Linearity Range (ng/mL) 2 - 150010 - 2000[11]
Lower Limit of Quantification (LLOQ) (ng/mL) 120[3][8]
Intra-day Precision (%CV) 1.60 - 8.630.99 - 5.67[11]
Inter-day Precision (%CV) 2.14 - 8.671.72 - 4.89[11]
Intra-day Accuracy (%) 102.70 - 105.4899.64 - 106.22[11]
Inter-day Accuracy (%) 100.64 - 103.87100.71 - 104.27[11]
Recovery (%) >80>80[4][6]

Visualizations

Protein Precipitation Workflow

ProteinPrecipitationWorkflow Start Start: Plasma Sample Aliquot Aliquot 100 µL Plasma Start->Aliquot Spike Spike with This compound Aliquot->Spike Precipitate Add 300 µL Cold Acetonitrile Spike->Precipitate Vortex Vortex for 1-2 min Precipitate->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Sample Preparation Logic

SamplePreparationLogic cluster_Plasma Plasma Matrix cluster_Precipitation Precipitation Step cluster_Result Resulting Fractions Analyte This compound Acetonitrile Acetonitrile Addition Proteins Endogenous Proteins Centrifugation Centrifugation Acetonitrile->Centrifugation Disrupts protein hydration shell Supernatant Supernatant for Analysis (Analyte) Centrifugation->Supernatant Pellet Protein Pellet (Removed) Centrifugation->Pellet

Caption: Logical Flow of Protein Precipitation.

References

Application Notes and Protocols for the Quantification of Mesalazine and N-Acetyl Mesalazine using N-Acetyl mesalazine-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine (5-aminosalicylic acid, 5-ASA) is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its major metabolite, N-acetyl mesalazine (N-Ac-5-ASA), is formed by N-acetyltransferase activity in the liver and intestinal mucosa. Accurate and reliable quantification of both mesalazine and N-acetyl mesalazine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects. A SIL-IS, such as N-Acetyl mesalazine-13C6, has nearly identical physicochemical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, which leads to enhanced accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of mesalazine and N-acetyl mesalazine in human plasma.

Optimal Concentration of this compound Internal Standard

The optimal concentration of an internal standard is a critical parameter that should be carefully determined during method development and validation. An ideal concentration should provide a consistent and reproducible signal across the entire calibration range of the analyte without causing ion suppression or enhancement. While the exact optimal concentration can be matrix and instrument-dependent, a common approach is to use a concentration that is in the mid-range of the calibration curve of the analyte.

Based on published methods using deuterated analogs of N-acetyl mesalazine as internal standards, a working concentration of 150 ng/mL for this compound is recommended as a starting point for method development. This concentration has been shown to be effective in bioanalytical methods for the simultaneous quantification of mesalazine and N-acetyl mesalazine in human plasma. However, it is imperative to validate this concentration for your specific application and analytical conditions to ensure optimal performance.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of mesalazine and N-acetyl mesalazine using a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterMesalazineN-Acetyl MesalazineThis compound (IS)
Ionization ModePositive or NegativePositive or NegativePositive or Negative
Precursor Ion (m/z)154.0196.0202.0
Product Ion (m/z)108.0150.0156.0

Note: The exact m/z values may vary slightly depending on the adduct ion formed and the specific isotopic labeling pattern of the internal standard.

Table 2: Method Validation Parameters

ParameterMesalazineN-Acetyl Mesalazine
Linearity Range2 - 1500 ng/mL[1][2][3][4][5]10 - 2000 ng/mL[1][2][3][4][5]
Lower Limit of Quantification (LLOQ)2 ng/mL[1][2][3][4][5]10 ng/mL[1][2][3][4][5]
Intra-day Precision (%CV)1.60 - 8.63%[1][2][4]0.99 - 5.67%[1][2][4]
Inter-day Precision (%CV)2.14 - 8.67%[1][2][4]1.72 - 4.89%[1][2][4]
Accuracy (% Recovery)100.64 - 105.48%[1][2][4]99.64 - 106.22%[1][2][4]
Mean Extraction Recovery>85%>90%

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727).

  • Internal Standard Working Solution (150 ng/mL): Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to obtain a final concentration of 150 ng/mL.

  • Mesalazine and N-Acetyl Mesalazine Stock Solutions (1 mg/mL): Prepare individual stock solutions by dissolving 10 mg of each standard in 10 mL of methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of mesalazine and N-acetyl mesalazine by serial dilution of the stock solutions. Spike these working solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (150 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.

  • To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution (150 ng/mL).

  • Add 25 µL of 10% propionic anhydride (B1165640) in methanol for derivatization and vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex.

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness and reconstitute in mobile phase for injection.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (N-Acetyl mesalazine-13C6) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) integration Peak Integration ms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

metabolic_pathway mesalazine Mesalazine (5-ASA) n_acetyl_mesalazine N-Acetyl Mesalazine (N-Ac-5-ASA) mesalazine->n_acetyl_mesalazine Acetylation nat N-acetyltransferase (in liver and intestinal mucosa)

Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.

References

Application Note: Quantitative Analysis of N-Acetyl Mesalazine in Human Plasma using UPLC-MS/MS with N-Acetyl Mesalazine-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Its primary metabolite, N-acetyl mesalazine (N-Ac-5-ASA), is formed through N-acetyltransferase activity in the liver and intestinal mucosa.[3][4] Accurate quantification of N-acetyl mesalazine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive, selective, and robust UPLC-MS/MS method for the determination of N-acetyl mesalazine in human plasma using N-Acetyl mesalazine-¹³C₆ as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Metabolic Pathway

The metabolic conversion of mesalazine to N-acetyl mesalazine is a key pathway in its biotransformation.

Mesalazine Mesalazine (5-ASA) N_Acetyl_Mesalazine N-Acetyl Mesalazine (N-Ac-5-ASA) Mesalazine->N_Acetyl_Mesalazine Acetylation Enzyme N-acetyltransferase (Liver & Intestinal Mucosa) Enzyme->Mesalazine

Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.

Experimental Workflow

The analytical workflow involves plasma sample preparation, UPLC separation, and MS/MS detection.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_addition Add N-Acetyl Mesalazine-¹³C₆ (IS) Plasma->IS_addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_addition->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: UPLC-MS/MS experimental workflow.

Protocols

Materials and Reagents
  • N-Acetyl Mesalazine (Reference Standard)

  • N-Acetyl Mesalazine-¹³C₆ (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K₂EDTA)

  • Ultrapure Water

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-acetyl mesalazine and N-Acetyl mesalazine-¹³C₆ in methanol.

  • Working Standard Solutions: Serially dilute the N-acetyl mesalazine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Acetyl mesalazine-¹³C₆ stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL N-Acetyl mesalazine-¹³C₆) to each plasma sample, except for the blank samples.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min) %B
0.0 5
2.0 95
2.5 95
2.6 5
4.0 5
Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
N-Acetyl Mesalazine 194.0 150.0[5][6]

| N-Acetyl Mesalazine-¹³C₆ | 200.0 | 156.0 |

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10-2000 ng/mL for N-acetyl mesalazine in human plasma. The lower limit of quantification (LLOQ) was established at 10 ng/mL.

ParameterValue
Calibration Range10 - 2000 ng/mL[2][3]
Correlation Coefficient (r²)> 0.998
LLOQ10 ng/mL[3]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ105.1104.56.8102.3
LQC304.2102.15.5101.7
MQC6002.598.93.199.8
HQC14001.9100.32.4100.9
Data is representative based on similar published methods.[2][3]
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of the analyte in neat solutions. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma samples with those in post-extraction spiked samples.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC3098.291.5
HQC1400101.593.2
Data is representative based on similar published methods.
Stability

The stability of N-acetyl mesalazine in human plasma was evaluated under various conditions. The analyte was found to be stable.

Stability ConditionDurationStability (%)
Bench-top6 hours at room temp.97.8
Freeze-thaw3 cycles96.5
Long-term30 days at -80°C98.1
Data is representative based on similar published methods.[3]

Conclusion

This application note presents a validated UPLC-MS/MS method for the quantitative determination of N-acetyl mesalazine in human plasma using N-Acetyl mesalazine-¹³C₆ as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic and bioequivalence studies of mesalazine. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis.

References

Application Notes and Protocols for a Pharmacokinetic Study Using N-Acetyl Mesalazine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is localized to the gastrointestinal tract, where it exerts anti-inflammatory effects. Mesalazine is primarily metabolized in the gut wall and liver to N-Acetyl mesalazine (N-Ac-5-ASA), its main and therapeutically inert metabolite.[1] Understanding the pharmacokinetic (PK) profile of both mesalazine and N-Ac-5-ASA is crucial for optimizing drug delivery systems and therapeutic regimens.

The use of stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, offers a powerful methodology for conducting pharmacokinetic studies. This approach allows for the differentiation between the endogenously formed metabolite and the exogenously administered labeled compound, enabling precise characterization of the absorption, distribution, metabolism, and excretion (ADME) of the metabolite itself. These studies are instrumental in developing and evaluating new mesalazine formulations and in understanding the drug's behavior in various patient populations.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic study utilizing N-Acetyl mesalazine-¹³C₆.

Pharmacokinetic Profile of Mesalazine and N-Acetyl Mesalazine

The pharmacokinetic parameters of mesalazine and its primary metabolite, N-Acetyl mesalazine, can vary depending on the drug formulation, dosage, and patient population. Below is a summary of typical pharmacokinetic parameters observed in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine

ParameterMesalazine (5-ASA)N-Acetyl Mesalazine (N-Ac-5-ASA)Reference
Tmax (hours) ~4.0 - 7.0~4.0 - 10.6[2][3]
Cmax (ng/mL) Variable, dose-dependentHigher than Mesalazine[1]
t½ (hours) ~2.0 - 9.0Slower clearance than Mesalazine[2][3]
AUC₀-t (h*ng/mL) Variable, dose-dependentHigher than Mesalazine[4]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine

ParameterMesalazine (5-ASA)N-Acetyl Mesalazine (N-Ac-5-ASA)Reference
Tmax (hours) ~4.0~4.0[3]
Cmax (ng/mL) ~22-25% higher at steady state~22-25% higher at steady state[3]
t½ (hours) ~9.0Slower clearance[3]
AUC₀-₂₄ (h*ng/mL) Moderate increase at steady stateModerate increase at steady state[3]
Accumulation Factor ~1.09-[5][6]

Mesalazine's Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

Mesalazine's anti-inflammatory effects are attributed, in part, to its ability to modulate key signaling pathways involved in the inflammatory cascade, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and activator of Transcription 3 (STAT3) pathways. By inhibiting these pathways, mesalazine reduces the expression of pro-inflammatory cytokines and mediators in the inflamed intestinal mucosa.[7][8]

Mesalazine_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK STAT3_inactive STAT3 (Inactive) Stimuli->STAT3_inactive IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) (Inactive) IkB->NFkB_complex Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκB degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_active->Gene_Expression Nuclear Translocation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Phosphorylation STAT3_active->Gene_Expression Nuclear Translocation Mesalazine Mesalazine (5-ASA) Mesalazine->IKK Inhibits Mesalazine->STAT3_active Inhibits

Caption: Mesalazine inhibits inflammatory pathways.

Experimental Design and Protocols

Study Design

A recommended study design is an open-label, single-dose, crossover study in healthy volunteers. This design allows each subject to serve as their own control, minimizing inter-individual variability.

The workflow for this pharmacokinetic study is as follows:

PK_Study_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Dosing Oral Administration of N-Acetyl Mesalazine-¹³C₆ Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-48 hours post-dose) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Analytes in Plasma Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Reporting Data Interpretation and Reporting PK_Analysis->Reporting

Caption: Pharmacokinetic study workflow.

Protocol for Oral Administration and Blood Sampling
  • Subject Preparation: Subjects should fast for at least 10 hours overnight prior to dosing.

  • Dosing: A single oral dose of N-Acetyl mesalazine-¹³C₆ is administered with a standardized volume of water.

  • Blood Sample Collection: Venous blood samples (approximately 4-5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[5]

  • Plasma Preparation: Immediately after collection, blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma samples are transferred to labeled cryovials and stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of mesalazine, N-Acetyl mesalazine, and N-Acetyl mesalazine-¹³C₆ in plasma.

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., N-Acetyl mesalazine-d₃).[9]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Table 3: Suggested LC-MS/MS Parameters

ParameterRecommended ConditionReference
LC Column C18 column (e.g., 150 x 4.6 mm, 5 µm)[9][10]
Mobile Phase Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and organic solvent (e.g., methanol (B129727) or acetonitrile).[9][10]
Flow Rate 0.5 - 1.0 mL/min[11]
Injection Volume 5 - 20 µL[12]
Ionization Mode Electrospray Ionization (ESI), either positive or negative mode. Negative mode is often cited.[9]
Detection Mode Multiple Reaction Monitoring (MRM)[9][13]

Table 4: Proposed MRM Transitions for Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Mesalazine (5-ASA) 152.0108.0[9]
N-Acetyl Mesalazine 194.2149.9[9]
N-Acetyl Mesalazine-¹³C₆ 200.2155.9Calculated based on a +6 Da shift from the unlabeled metabolite.
N-Acetyl Mesalazine-d₃ (IS) 197.2153.0A common internal standard.

The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.

  • Linearity: A linear relationship between concentration and response over a defined range (e.g., 2-1500 ng/mL for mesalazine and 10-2000 ng/mL for N-Acetyl mesalazine).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: Consistent and reproducible extraction recovery.

  • Matrix Effect: Assessment of the enhancement or suppression of ionization by matrix components.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Reporting

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters to be determined for N-Acetyl mesalazine-¹³C₆ include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t½: Elimination half-life.

  • CL/F: Apparent total clearance.

  • Vz/F: Apparent volume of distribution.

References

Application Notes & Protocols: Bioequivalence Study of Mesalamine with N-Acetyl mesalazine-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesalamine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory agent widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its primary therapeutic effect is believed to be topical, acting on the colonic mucosa.[2] Following administration, mesalamine is absorbed systemically and extensively metabolized, primarily in the liver and intestinal mucosa, to its major and pharmacologically inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][4] The formation of N-Ac-5-ASA is mediated by N-acetyltransferase (NAT) activity, predominantly NAT-1.[4] Given that both the parent drug and its metabolite are present in systemic circulation, the assessment of both moieties is crucial in pharmacokinetic and bioequivalence studies.[5][6]

These application notes provide a detailed protocol for a bioequivalence study of a test mesalamine formulation against a reference formulation, employing a robust analytical method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6, for the simultaneous quantification of mesalamine and N-Ac-5-ASA in human plasma.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the design and execution of bioequivalence studies for mesalamine formulations.

Bioequivalence Study Protocol

Study Design and Objectives

The primary objective of this study is to compare the rate and extent of absorption of a test formulation of mesalamine with a reference formulation in healthy adult subjects under fasting conditions.

  • Design: A single-dose, randomized, two-period, two-sequence, crossover study is recommended.[7][8][9]

  • Population: Healthy male and non-pregnant, non-lactating female volunteers aged 18-45 years.[3][10]

  • Washout Period: A washout period of at least 7 days should be maintained between the two treatment periods.[3][10]

Subject Selection Criteria
  • Inclusion Criteria:

    • Healthy subjects as determined by medical history, physical examination, and routine laboratory tests.

    • Body Mass Index (BMI) between 18.5 and 25.0 kg/m ².[3]

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • History of gastrointestinal, hepatic, or renal disease.

    • Known hypersensitivity to salicylates.

    • Use of any prescription or over-the-counter medications within 14 days prior to the study.

    • Donation of blood within the last 3 months.

Drug Administration and Blood Sampling
  • Administration: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference mesalamine formulation with 240 mL of water.[3][10]

  • Blood Sampling: Venous blood samples (approximately 5 mL each) will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hour), and at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 14, 16, 24, 36, 48, and 72 hours post-dose.[3][10][11] Plasma should be separated by centrifugation and stored at -70°C until analysis.

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters will be calculated for both mesalamine and N-Ac-5-ASA using non-compartmental methods:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

Log-transformed Cmax, AUC0-t, and AUC0-∞ will be analyzed for bioequivalence. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) should fall within the acceptance range of 80.00% to 125.00%.[3][10]

Pharmacokinetic Data Summary

The following table summarizes typical pharmacokinetic parameters for mesalamine and N-Acetyl mesalamine from a bioequivalence study of a 400 mg tablet formulation.

ParameterMesalamine (Test)Mesalamine (Reference)N-Acetyl mesalamine (Test)N-Acetyl mesalamine (Reference)
Cmax (ng/mL) 849.41719.921170.331118.30
AUC0-t (ng·h/mL) 8711.947352.5530021.9026136.86
AUC0-∞ (ng·h/mL) 8728.247367.1430694.3926429.16
Tmax (h) 6.07.09.09.0
t1/2 (h) 9.409.4115.2012.54
Data adapted from a study on 400 mg mesalamine tablets.[3]

Analytical Protocol: LC-MS/MS Quantification

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm).[12][13]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and methanol (e.g., 85:15 v/v).[12][13]

  • Flow Rate: 0.6 mL/min.[12][13]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), potentially in negative mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM).

Mass Spectrometric Parameters

The following MRM transitions are proposed for the analytes and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mesalamine152.0108.0
N-Acetyl mesalamine194.2149.9
This compound (IS)200.2155.9
Mesalamine and N-Acetyl mesalamine transitions are based on existing literature.[12] The IS transition is predicted based on the addition of 6 Daltons from the 13C atoms.
Sample Preparation

A liquid-liquid extraction method is proposed for the extraction of analytes and the IS from human plasma.[12][13]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (this compound in methanol).

  • Add 280 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Linearity: A linear range of 2-1500 ng/mL for mesalamine and 10-2000 ng/mL for N-acetyl mesalamine is suggested.[12]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.[12]

  • Selectivity and Specificity.

  • Matrix Effect.

  • Recovery.

  • Stability: Including freeze-thaw, bench-top, and long-term stability.[12]

Visualizations

Bioequivalence Study Workflow

G cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period (≥7 days) cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 p1_rand Randomization (Test or Reference) s3->p1_rand p1_dose Drug Administration (Fasting) p1_rand->p1_dose p1_sample Serial Blood Sampling (0-72h) p1_dose->p1_sample w No Treatment p1_sample->w p2_dose Crossover Drug Administration w->p2_dose p2_sample Serial Blood Sampling (0-72h) p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (90% CI) a2->a3

Caption: Workflow of the two-period crossover bioequivalence study.

Mesalamine Metabolism and Analysis Pathway

G cluster_drug Drug Administration & Metabolism cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis mesalamine Mesalamine (5-ASA) Oral Administration metabolism N-acetyltransferase (NAT-1) (Intestinal Mucosa, Liver) mesalamine->metabolism plasma Plasma Sample Collection n_acetyl N-Acetyl mesalamine (N-Ac-5-ASA) metabolism->n_acetyl is_spike Spike with IS (this compound) plasma->is_spike extraction Liquid-Liquid Extraction is_spike->extraction lc Chromatographic Separation (C18) extraction->lc ms Mass Spectrometry Detection (MRM) lc->ms quant Quantification of Mesalamine & N-Ac-5-ASA ms->quant

Caption: Mesalamine metabolism and analytical workflow.

References

Application Note: Quantification of N-Acetyl Mesalazine in Human Plasma Using N-Acetyl Mesalazine-¹³C₆ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the primary metabolite of mesalazine (5-aminosalicylic acid), a drug widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Monitoring the plasma concentrations of N-Acetyl mesalazine is crucial for pharmacokinetic studies and for evaluating the efficacy of mesalazine treatment.[1][4] This application note describes a robust and sensitive method for the quantification of N-Acetyl mesalazine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Acetyl mesalazine-¹³C₆. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[5]

Metabolism of Mesalazine

Mesalazine is metabolized to N-acetyl-mesalamine in the gut mucosal wall and the liver.[6] This acetylation is primarily carried out by N-acetyltransferase type 1.[4] The resulting N-Acetyl mesalazine is then excreted in the urine.[6]

Mesalazine Mesalazine (5-Aminosalicylic Acid) N_Acetyl_Mesalazine N-Acetyl Mesalazine Mesalazine->N_Acetyl_Mesalazine Acetylation (Gut Wall & Liver) Excretion Urinary Excretion N_Acetyl_Mesalazine->Excretion

Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.

Experimental Protocols

Materials and Reagents
  • N-Acetyl mesalazine reference standard

  • N-Acetyl mesalazine-¹³C₆ internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • HPLC: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX API 4000 or equivalent

  • Analytical Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[2][7][8]

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.[5]

  • Add 100 µL of the N-Acetyl mesalazine-¹³C₆ internal standard working solution to each tube (except for the blank, where 100 µL of diluent is added). Vortex briefly.[5]

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture vigorously for 1 minute.[5]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Start Start: Human Plasma Sample Add_IS Add Internal Standard (N-Acetyl mesalazine-¹³C₆) Start->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sample preparation workflow for N-Acetyl Mesalazine analysis.

LC-MS/MS Method Parameters

The following tables summarize the typical parameters for the LC-MS/MS analysis of N-Acetyl mesalazine.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[2][7][8]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)
Flow Rate 0.5 - 1.2 mL/min[2][9]
Injection Volume 10 µL[9]
Column Temperature 45°C[9]
Autosampler Temp 10°C[9]
Table 2: Mass Spectrometry Parameters
ParameterN-Acetyl mesalazineN-Acetyl mesalazine-¹³C₆ (IS)
Ionization Mode Negative Ion Spray[6][7]Negative Ion Spray
Precursor Ion (Q1) m/z 194.2[2][7]m/z 200.2 (theoretical)
Product Ion (Q3) m/z 149.9[2][7]m/z 155.9 (theoretical)
Collision Energy To be optimizedTo be optimized
Detection Mode Multiple Reaction Monitoring (MRM)[2][6]Multiple Reaction Monitoring (MRM)

Note: The mass transitions for N-Acetyl mesalazine-¹³C₆ are theoretical and should be confirmed experimentally.

HPLC HPLC System Column: C18 Mobile Phase: ACN/H₂O + FA MS Triple Quadrupole MS Ion Source: ESI Detection: MRM HPLC->MS Eluent Data {Data Acquisition System} MS->Data Signal

Analytical instrumentation setup.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines to ensure its reliability for the intended application.

Table 3: Quantitative Data Summary from a Representative Study
ParameterN-Acetyl mesalazineReference
Linearity Range 10 - 2000 ng/mL[2][7][8]
Correlation Coefficient (r²) > 0.998[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2][7][8]
Intra-day Precision (%CV) 0.99 - 5.67%[2][7][8]
Inter-day Precision (%CV) 1.72 - 4.89%[2][7][8]
Intra-day Accuracy (%) 99.64 - 106.22%[2][7][8]
Inter-day Accuracy (%) 100.71 - 104.27%[2][7][8]
Recovery > 50%[7]

The data presented in Table 3 is a summary of typical performance characteristics for the analysis of N-Acetyl mesalazine in human plasma by LC-MS/MS, as reported in the literature.[2][7][8]

Data Analysis and Quantification
  • Integration: The chromatographic peaks for both N-Acetyl mesalazine and its ¹³C₆-labeled internal standard are integrated.

  • Calibration Curve: The peak area ratio (Analyte Area / IS Area) is calculated for each calibration standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the analyte. A weighted linear regression (e.g., 1/x²) is typically used.[7]

  • Quantification: The concentration of N-Acetyl mesalazine in the quality control and unknown samples is determined by interpolating their peak area ratios from the calibration curve.[5]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-Acetyl mesalazine in human plasma. The use of the stable isotope-labeled internal standard, N-Acetyl mesalazine-¹³C₆, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical applications.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl Mesalazine-13C6 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of N-Acetyl mesalazine using its stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bioanalysis of N-Acetyl mesalazine.

Q1: I am observing no signal or very low sensitivity for both N-Acetyl mesalazine and the this compound internal standard (IS). What should I check?

A1: This issue can stem from multiple sources, from sample preparation to instrument settings. Follow this checklist:

  • Sample Preparation: Ensure the extraction procedure (e.g., protein precipitation or liquid-liquid extraction) is effective. Inadequate recovery for both analyte and IS suggests a systematic sample preparation failure. Verify solvent volumes, pH, and vortex/centrifugation steps.

  • MS/MS Parameters: Confirm that the mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions and ionization mode. For N-Acetyl mesalazine and its 13C6-labeled standard, negative ion mode is typically used.[1][2] Double-check that the precursor and product ions are correctly entered (see Table 1).

  • Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater), temperature, and spray voltage. Poor ionization will affect all analytes.

  • LC System: Check for leaks, blockages, or pump failures in the LC system. Ensure the correct mobile phase is being delivered to the column and that the injection system is functioning correctly.

Q2: My peak shape is poor (tailing, fronting, or splitting). How can I improve it?

A2: Poor peak shape is often a chromatographic issue. Consider the following:

  • Peak Tailing: This is frequently caused by secondary interactions between the analyte and the column stationary phase. It can also result from a buildup of contamination at the column inlet or a void in the column packing.[3]

    • Solution: Ensure the mobile phase pH is appropriate. Flush the column or try reversing it (if permitted by the manufacturer) to clean the inlet frit. If the problem persists, the column may need replacement.

  • Peak Fronting: This may occur if the column is overloaded.

    • Solution: Try diluting the sample or reducing the injection volume.

  • Split Peaks: This can be caused by a partially blocked column frit, a column void, or injecting the sample in a solvent that is much stronger than the mobile phase.[3]

    • Solution: Use an in-line filter to protect the column. Ensure your sample solvent is similar in composition and strength to the initial mobile phase.

Q3: The signal for my internal standard (this compound) is consistent, but the analyte signal is low or erratic. What does this indicate?

A3: This pattern often points to issues with the analyte's stability or sample-specific problems.

  • Analyte Stability: N-Acetyl mesalazine may be degrading during sample collection, storage, or processing. Perform stability tests, including freeze-thaw cycles and bench-top stability, to confirm its robustness under your experimental conditions.[1][4]

  • Metabolic Conversion: Depending on the sample matrix and handling, there could be enzymatic activity affecting the analyte but not the IS. Ensure proper and rapid sample processing and storage (e.g., flash-freezing) to minimize biological changes.

  • Interferences: A co-eluting substance from the matrix might be suppressing the ionization of the analyte but not the IS. While a stable isotope-labeled IS compensates for most matrix effects, severe suppression can still be problematic.[5] Improve sample cleanup or adjust chromatography to separate the interference.

Q4: I'm seeing significant signal for my analyte and/or IS in blank injections (carryover). How can I resolve this?

A4: Carryover can compromise the accuracy of low-concentration samples.[6]

  • Injector Contamination: The autosampler needle and injection port are common sources. Optimize your needle wash procedure by using a strong solvent (that dissolves the analyte well) and increasing the wash volume or duration.

  • Column Carryover: Highly retained compounds can slowly bleed off the column in subsequent runs. Implement a high-organic wash at the end of each run or a dedicated column flush after injecting high-concentration samples.

  • System Contamination: Contamination can occur anywhere in the flow path.[7] A systematic cleaning of the LC system may be required.

Q5: The ratio of the analyte to the internal standard is highly variable across my quality control (QC) samples. What is the likely cause?

A5: Inconsistent analyte/IS ratios suggest a problem that is not being corrected by the internal standard.

  • IS Addition Error: The most common cause is inconsistent pipetting of the IS solution into samples. Re-verify your pipetting technique and pipette calibration.

  • Matrix Effects: While this compound is an ideal internal standard that co-elutes and experiences similar matrix effects as the analyte, extreme ion suppression can still introduce variability.[5] Evaluate matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solution.[4]

  • Source of IS: Ensure the purity of your this compound standard. Contamination with the unlabeled analyte will lead to inaccurate quantification.

Experimental Protocols & Data

Sample Experimental Protocol: Quantification in Human Plasma

This protocol provides a typical starting point for method development.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., 150 ng/mL of this compound in methanol).[8]

    • Add 100 µL of 0.5% formic acid and vortex briefly.[8]

    • Add 3 mL of methyl t-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[8]

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[1][9]

    • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v).[1][9]

    • Flow Rate: 0.6 mL/min.[1][9]

    • Column Temperature: 40°C.[4]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: See Table 1 below.

Quantitative Data Tables

Table 1: Example Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
N-Acetyl mesalazine194.2149.9Negative[1]
This compound (IS)200.2155.9NegativeInferred (+6 Da shift)

Table 2: Typical Method Validation Parameters for N-Acetyl Mesalazine Analysis

ParameterTypical Range/ValueReference
Linearity Range10 - 2000 ng/mL[1][8]
LLOQ10 ng/mL[1][8]
Inter-day Precision (%CV)1.72% - 4.89%[1]
Inter-day Accuracy (%)100.71% - 104.27%[1]
Extraction Recovery> 64%[10]

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the typical experimental workflow for sample analysis and a logical troubleshooting process.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing p1 Plasma Sample Aliquot p2 Add IS (N-Acetyl mesalazine-13C6) p1->p2 p3 Liquid-Liquid Extraction (e.g., MTBE) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 MS/MS Detection (ESI-, MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3 G start Problem Detected: Poor/No Signal, Bad Peak Shape, High Variability q1 Is there signal for BOTH Analyte and IS? start->q1 c1 Check MS Settings: - MRM Transitions - Source Parameters - Ionization Mode q1->c1 No q2 Is IS signal OK, but Analyte signal is poor? q1->q2 Yes c2 Check LC System: - Leaks / Blockages - Pump Pressure - Solvent Delivery c1->c2 c2->q2 c3 Investigate Analyte Stability: - Freeze/Thaw - Bench-top - Sample Handling q2->c3 Yes q3 Is peak shape (tailing, splitting) poor? q2->q3 No c4 Check for Matrix Effects or Interferences c3->c4 c4->q3 c5 Check Chromatography: - Column Contamination - Mobile Phase Mismatch - Injection Solvent q3->c5 Yes end System Optimized q3->end No c6 Consider Column Replacement c5->c6 c6->end

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Acetyl mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of N-Acetyl mesalazine-13C6.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in mass spectrometry?

A1: The expected precursor ion ([M-H]-) for this compound in negative ionization mode would be approximately m/z 200.2, accounting for the mass of N-Acetyl mesalazine (195.16 g/mol ) and the addition of six 13C isotopes. The primary product ion is expected to be around m/z 156.0, resulting from the loss of the acetyl group. This fragmentation pattern is similar to the unlabeled N-Acetyl mesalazine, which shows a transition of m/z 194.2 → 149.9.[1][2]

Q2: What is a suitable internal standard for the quantification of this compound?

A2: A suitable internal standard would be a stable isotope-labeled version of N-Acetyl mesalazine, such as N-Acetyl mesalazine-D3.[1][2] This ensures similar ionization efficiency and chromatographic retention to the analyte, leading to more accurate and precise quantification.

Q3: What type of liquid chromatography column is recommended for the separation of this compound?

A3: A reverse-phase C18 column is commonly used for the separation of N-Acetyl mesalazine and its metabolites.[1][2][3] A column with specifications such as 150 x 4.6 mm, 5 µm particle size has been shown to provide good chromatographic separation.[1][2]

Q4: What are typical mobile phase compositions for LC-MS/MS analysis of N-Acetyl mesalazine?

A4: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) in a ratio of 85:15 (v/v) has been successfully used.[1][2] This composition is suitable for achieving good separation and ionization in negative ESI mode.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transition settings.Verify the precursor and product ion m/z values. For this compound, the expected [M-H]- is ~200.2 m/z and a key product ion is ~156.0 m/z.
Suboptimal ionization source parameters.Optimize source temperature, nebulizer gas, heater gas, and curtain gas flow rates to ensure efficient desolvation and ionization. A source temperature of around 650°C has been reported for similar analytes.[2]
Inefficient sample extraction.Use a validated liquid-liquid extraction or protein precipitation method to ensure good recovery from the sample matrix.
Poor Peak Shape or Tailing Inappropriate mobile phase composition.Adjust the ratio of organic to aqueous phase in the mobile phase. Ensure the pH of the mobile phase is suitable for the analyte's chemical properties.
Column degradation.Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Optimize the sample preparation method to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting components to waste.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable column temperature, for example, at 40°C.[1]
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed before use.
Low Collision-Induced Dissociation (CID) Fragmentation Insufficient collision energy.Gradually increase the collision energy to achieve optimal fragmentation of the precursor ion. A collision energy of around 35 V has been used for similar compounds.[2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., N-Acetyl mesalazine-D3 in methanol).

  • Add 2.5 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Value Reference
LC Column Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)[1][2]
Mobile Phase 10 mM Ammonium Acetate : Methanol (85:15, v/v)[1][2]
Flow Rate 0.6 mL/min[1][2]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]
Ionization Mode Electrospray Ionization (ESI), Negative[1][2]
MRM Transition This compound: 200.2 → 156.0 (Predicted)
N-Acetyl mesalazine-D3: 198.2 → 153.0[2]
Collision Energy (CE) ~35 V[2]
Declustering Potential (DP) ~50 V[2]
Source Temperature ~650°C[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound.

Troubleshooting_Logic Start No or Low Signal Check_MRM Verify MRM Transitions Start->Check_MRM MRM_OK MRM Correct? Check_MRM->MRM_OK Optimize_Source Optimize Source Parameters Source_OK Signal Improved? Optimize_Source->Source_OK Check_Extraction Review Extraction Protocol Extraction_OK Recovery Acceptable? Check_Extraction->Extraction_OK MRM_OK->Optimize_Source Yes Consult_Expert Consult Instrument Specialist MRM_OK->Consult_Expert No Source_OK->Check_Extraction No Resolved Issue Resolved Source_OK->Resolved Yes Extraction_OK->Resolved Yes Extraction_OK->Consult_Expert No

Caption: A decision tree for troubleshooting low signal intensity issues.

References

Technical Support Center: Analysis of N-Acetyl Mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-Acetyl mesalazine and its stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of analyte ionization, causing either suppression or enhancement of the signal, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] The "matrix" refers to all components within a biological sample apart from the analyte of interest, including proteins, salts, lipids, and metabolites. These effects are a significant concern in quantitative LC-MS/MS as they can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for quantitative LC-MS/MS analysis. This compound is an ideal IS for N-Acetyl mesalazine because it shares nearly identical physicochemical properties and chromatographic behavior with the analyte.[4] This means it will co-elute with the analyte and experience similar degrees of ion suppression or enhancement caused by matrix effects. By measuring the peak area ratio of the analyte to the SIL-IS, these variations can be compensated for, leading to more accurate and reliable quantification.

Q3: Can matrix effects still be a problem even when using this compound?

A3: Yes. While this compound can compensate for matrix effects, it cannot eliminate them.[5] Severe ion suppression can reduce the signal intensity of both the analyte and the internal standard to a level that is too low for reliable detection, compromising the method's sensitivity.[3][5] Furthermore, if the concentration of the internal standard is significantly higher than the analyte, it can itself contribute to the suppression of the analyte signal.[3] Therefore, even with a SIL-IS, it is crucial to assess and minimize the underlying matrix effects.

Q4: What are the common sources of matrix components that cause interference in plasma or serum samples?

A4: In biological matrices like plasma and serum, the primary sources of interference are endogenous components. Phospholipids (B1166683) are a notorious contributor to matrix effects, often co-extracting with analytes and co-eluting during chromatographic separation. Other sources include salts, proteins, and metabolites.[6] Exogenous components, such as anticoagulants or dosing vehicles used in formulations (e.g., PEG400), can also cause significant ion suppression.[6][7]

Troubleshooting Guide

Q1: My assay is showing poor accuracy and reproducibility. How do I determine if matrix effects are the cause?

A1: Poor accuracy and precision are common symptoms of unmanaged matrix effects.[8] To diagnose the issue, you should perform a quantitative assessment of matrix effects. The most common method is the post-extraction spike experiment.[7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent. A significant difference between these responses indicates the presence of matrix effects.[7]

start Problem: Poor Accuracy & Reproducibility check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., this compound) being used? start->check_is assess_me Action: Perform Quantitative Matrix Effect Assessment check_is->assess_me  Yes   no_is Recommendation: Incorporate a SIL-IS. This is the best way to compensate for matrix effects. check_is->no_is  No   me_present Is Matrix Effect (>15% suppression/enhancement) Observed? assess_me->me_present troubleshoot Action: Proceed to Mitigation Strategies (Sample Prep, Chromatography) me_present->troubleshoot  Yes   no_me Conclusion: Matrix effect is not the primary issue. Investigate other variables (e.g., instrument performance, solution stability). me_present->no_me  No  

Caption: Troubleshooting logic for identifying matrix effects.

Q2: How do I perform a post-extraction spike experiment to quantify matrix effects?

A2: The post-extraction spike experiment is a crucial step for method validation. It allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (N-Acetyl mesalazine) and the internal standard (this compound) at a known concentration (e.g., medium QC level) into the mobile phase or a pure solvent mixture.

    • Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the analyte and IS to the same concentration as Set A.[9]

    • Set C (Matrix Blank): Process the blank biological matrix without adding the analyte or IS to check for interferences.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF):

    • The MF is calculated as the ratio of the peak response in the presence of the matrix (Set B) to the peak response in the absence of the matrix (Set A).[9]

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: To account for the compensation provided by the internal standard, calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Evaluate Results: The coefficient of variation (CV%) of the matrix factor across the different lots of the biological matrix should ideally be less than 15%.[9]

Caption: Workflow for quantitative assessment of matrix effects.

Q3: My results show significant ion suppression. What are the primary strategies to mitigate matrix effects?

A3: Mitigating matrix effects involves two main approaches: removing the interfering components from the sample or chromatographically separating them from the analyte.[3]

  • Improve Sample Preparation: This is often the most effective way to reduce matrix effects.[5] The goal is to selectively remove matrix components like phospholipids and proteins while efficiently recovering the analyte.

  • Optimize Chromatography: Adjusting the LC method can separate the analyte from co-eluting matrix components, preventing them from entering the ion source at the same time.

  • Sample Dilution: A simple method is to dilute the sample, which reduces the concentration of all matrix components.[10] This is only feasible if the method's sensitivity is high enough to still detect the analyte at lower concentrations.[3][10]

Q4: Which sample preparation techniques are most effective at reducing matrix effects for bioanalysis?

A4: The choice of technique depends on the analyte's properties and the complexity of the matrix. Simple protein precipitation is often insufficient and can leave many interfering substances, like phospholipids, in the extract.[8] More rigorous techniques are recommended.

Sample Preparation TechniquePrincipleEffectiveness for Matrix Effect Removal
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Low to Moderate: Fast and simple but often results in significant matrix effects as phospholipids and other small molecules remain soluble.[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its solubility.Moderate to High: Can provide cleaner extracts than PPT. Optimizing the pH and solvent polarity is key to selectively extracting the analyte and leaving interferences behind.[5]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a different solvent.High: Generally provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[5] Can be highly selective.
HybridSPE®-Phospholipid A specialized SPE technique that uses zirconia-coated silica (B1680970) particles to selectively bind and remove phospholipids from the sample via a Lewis acid/base interaction.Very High: Specifically targets and removes phospholipids, a major source of ion suppression in plasma and serum analysis.[11]

Q5: How can I optimize my chromatographic method to reduce matrix effects?

A5: Chromatographic optimization aims to separate the analyte peak from regions where matrix components elute and cause ion suppression.

  • Change Column Chemistry: Switching to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or biphenyl (B1667301) column) can alter the retention and selectivity, potentially resolving the analyte from interferences.

  • Adjust Mobile Phase: Modifying the mobile phase composition (e.g., organic solvent type, pH, buffer additives) can improve the separation between the analyte and matrix components.

  • Modify Gradient Profile: A slower, more shallow gradient can increase peak resolution. Conversely, a very sharp initial gradient can sometimes elute highly retained matrix components after the analyte of interest has already passed.

  • Use a Divert Valve: A simple and effective practice is to use a divert valve that sends the initial and final portions of the chromatographic run (where salts and highly retained matrix components often elute) to waste instead of the mass spectrometer, reducing source contamination.[10]

References

Ion suppression/enhancement with N-Acetyl mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl mesalazine-13C6. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding ion suppression and enhancement when using this compound as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement and why is it a concern when using this compound?

A1: Ion suppression or enhancement refers to the phenomenon where the ionization efficiency of an analyte is decreased or increased by the presence of co-eluting components from the sample matrix.[1][2] This can lead to inaccurate and imprecise quantification of the target analyte (e.g., mesalazine/5-aminosalicylic acid). When using this compound as an internal standard, the assumption is that it will experience the same degree of ion suppression or enhancement as the unlabeled analyte, allowing for accurate correction.[2][3] However, various factors can lead to differential matrix effects between the analyte and the internal standard, compromising data quality.

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression is often caused by endogenous matrix components such as phospholipids, salts, and proteins that co-elute with the analyte of interest.[4] These components can compete for ionization in the mass spectrometer's ion source, leading to a reduced signal for the analyte.[1] Inadequate sample preparation is a primary reason for the presence of these interfering components.

Q3: How can a stable isotope-labeled internal standard like this compound fail to compensate for ion suppression?

A3: While stable isotope-labeled internal standards (SIL-IS) are the gold standard, they can sometimes fail to perfectly correct for matrix effects.[5] This can occur due to:

  • Chromatographic Separation: A slight difference in retention time between the analyte and this compound, known as the isotope effect, can cause them to elute into regions with varying levels of ion suppression.[5][6]

  • Differential Ionization: The analyte and the SIL-IS may not respond identically to the matrix effects, especially in the presence of significant ion suppression.

Q4: What are the initial steps to investigate suspected ion suppression or enhancement?

A4: If you suspect ion suppression or enhancement is affecting your results, a systematic investigation is crucial. The first steps involve a post-column infusion experiment to identify regions of ion suppression in your chromatogram and a quantitative assessment of the matrix effect using the post-extraction addition method.[7][8][9]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Significant and variable ion suppression or enhancement between samples.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow for Poor Reproducibility start Start: Poor Reproducibility Observed check_chromatography Review Chromatography: - Analyte and IS co-elution? - Peak shape acceptable? start->check_chromatography assess_matrix_effect Perform Matrix Effect Assessment (Post-Extraction Addition) check_chromatography->assess_matrix_effect If co-elution and peak shape are good optimize_chromatography Optimize Chromatographic Conditions check_chromatography->optimize_chromatography If co-elution or peak shape are poor evaluate_sample_prep Evaluate and Optimize Sample Preparation assess_matrix_effect->evaluate_sample_prep If significant matrix effect is observed revalidate Re-validate Method assess_matrix_effect->revalidate If matrix effect is acceptable (<15% variation) evaluate_sample_prep->optimize_chromatography optimize_chromatography->revalidate

Caption: Troubleshooting workflow for poor reproducibility.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[10]

  • Chromatographic Separation: Modify your LC method to separate the analyte and this compound from the regions of ion suppression identified in the post-column infusion experiment. This may involve changing the column, mobile phase composition, or gradient profile.

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and minimize ion suppression.[2]

Issue 2: Analyte and Internal Standard Peaks are Separated

Possible Cause: Isotope effect leading to a slight difference in retention times.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully overlay the chromatograms of the analyte and this compound to determine the extent of separation.

  • Adjust Chromatography:

    • Mobile Phase: Minor adjustments to the mobile phase composition (e.g., organic solvent ratio, pH) can help to achieve co-elution.

    • Temperature: Changing the column temperature can also influence retention times.

    • Column Chemistry: If co-elution cannot be achieved, consider a column with a different stationary phase.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify the retention time windows where ion suppression or enhancement occurs in the chromatographic run.[7][9]

Methodology:

  • Prepare a standard solution of the analyte (e.g., mesalazine) in a suitable solvent.

  • Set up the LC-MS/MS system as shown in the diagram below.

  • Continuously infuse the analyte solution into the MS detector post-column using a syringe pump and a T-connector.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates enhancement.[7]

Experimental Workflow Diagram:

G cluster_workflow Post-Column Infusion Setup lc_pump LC Pump injector Injector (Blank Matrix Extract) lc_pump->injector column LC Column injector->column tee column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee

Caption: Post-column infusion experimental setup.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement.[8][9][11]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.[5]

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction procedure.[5]

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100[5]

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100[5]

Data Presentation:

Summarize the results in a table for easy comparison. An ideal method will have a Matrix Effect close to 100% and a low coefficient of variation (CV) across different lots of matrix.[8] A CV of less than 15% is generally considered acceptable.[12]

Table 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

Sample IDAnalyte Peak Area (Set A - Neat)Analyte Peak Area (Set B - Post-Spike)Analyte Peak Area (Set C - Pre-Spike)Matrix Effect (%)Recovery (%)Process Efficiency (%)
Lot 1 - Low QCUser DataUser DataUser DataCalculatedCalculatedCalculated
Lot 1 - High QCUser DataUser DataUser DataCalculatedCalculatedCalculated
Lot 2 - Low QCUser DataUser DataUser DataCalculatedCalculatedCalculated
Lot 2 - High QCUser DataUser DataUser DataCalculatedCalculatedCalculated
Mean Calculated Calculated Calculated
CV (%) Calculated Calculated Calculated

Logical Relationship for Data Interpretation:

G cluster_interpretation Interpretation of Matrix Effect Data me_value Matrix Effect (ME %) = (B/A) * 100 me_gt_100 ME > 100% Ion Enhancement me_value->me_gt_100 me_lt_100 ME < 100% Ion Suppression me_value->me_lt_100 me_eq_100 ME ≈ 100% No Significant Matrix Effect me_value->me_eq_100 cv_check Coefficient of Variation (CV) across different matrix lots me_gt_100->cv_check me_lt_100->cv_check method_acceptable Method is Acceptable me_eq_100->method_acceptable cv_high CV > 15% Inconsistent Matrix Effect cv_check->cv_high cv_low CV < 15% Consistent Matrix Effect cv_check->cv_low action_required Action Required: - Improve Sample Cleanup - Optimize Chromatography cv_high->action_required cv_low->method_acceptable

Caption: Logic for interpreting matrix effect results.

References

Technical Support Center: N-Acetyl Mesalazine-¹³C₆ Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl mesalazine-¹³C₆ in biological matrices.

Disclaimer: The stability of isotopically labeled compounds is expected to be comparable to their unlabeled counterparts. The following data and recommendations are based on studies of N-Acetyl mesalazine and should serve as a strong proxy for the stability of N-Acetyl mesalazine-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: My N-Acetyl mesalazine-¹³C₆ concentrations are lower than expected in plasma samples. What could be the cause?

A1: Lower than expected concentrations can result from degradation during sample handling, processing, or storage. Key factors to consider are:

  • Bench-Top Instability: Prolonged exposure of plasma samples to room temperature can lead to degradation. It is recommended to keep plasma samples on ice during processing. Studies have shown N-Acetyl mesalazine to be stable in human plasma for up to 24.8 hours at room temperature[1].

  • Improper Storage: Long-term storage at inappropriate temperatures can cause degradation. For optimal stability, plasma samples should be stored at -70°C or lower. N-Acetyl mesalazine has been found to be stable in human plasma for up to 61 days at these temperatures[1]. Storage at -30°C has also been shown to be effective for at least 62 days[2].

  • Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact analyte stability. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. N-Acetyl mesalazine is stable for at least five freeze-thaw cycles in human plasma[1].

Q2: I am observing inconsistent results in my urine analysis of N-Acetyl mesalazine-¹³C₆. What are the potential stability issues?

A2: Inconsistent results in urine samples can be due to several stability-related factors:

  • Room Temperature Degradation: Leaving urine samples at room temperature for extended periods before analysis can lead to analyte loss. N-Acetyl mesalazine in urine is stable for up to 29 hours at room temperature[1]. Another study demonstrated stability for 24 hours at room temperature.

  • Storage Conditions: For long-term storage, urine samples should be frozen at -20°C or -80°C. Stability has been confirmed for up to 42 days at these temperatures[1].

  • Freeze-Thaw Cycles: Similar to plasma, repeated freeze-thaw cycles should be avoided for urine samples. N-Acetyl mesalazine has been shown to be stable for up to four freeze-thaw cycles in human urine[1].

Q3: Can the pH of the biological matrix affect the stability of N-Acetyl mesalazine-¹³C₆?

A3: While specific studies on the effect of pH on N-Acetyl mesalazine stability in biological matrices are not prevalent in the provided search results, the parent compound, mesalazine (5-aminosalicylic acid), is known to be susceptible to oxidation, a process that can be influenced by pH[3]. It is good practice to consider the pH of your samples and buffers during method development to ensure optimal stability.

Q4: Are there any known degradation pathways for N-Acetyl mesalazine?

A4: The primary degradation pathway for the parent drug, mesalazine, is oxidation[3][4]. While N-acetylation generally increases the stability of compounds, it is crucial to handle samples in a manner that minimizes oxidative stress, such as limiting exposure to light and air, and considering the use of antioxidants if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery in Plasma Degradation during sample processing.Keep samples on ice. Process samples within 24 hours of collection.
Improper long-term storage.Store plasma samples at -70°C or lower for up to 61 days[1].
Multiple freeze-thaw cycles.Aliquot samples to avoid more than five freeze-thaw cycles[1].
Variable Results in Urine Samples Bench-top instability.Analyze or freeze urine samples within 29 hours of collection[1].
Inadequate storage conditions.Store urine samples at -20°C or -80°C for up to 42 days[1].
Repeated freezing and thawing.Limit to a maximum of four freeze-thaw cycles[1].
Presence of Unexpected Peaks in Chromatogram Analyte degradation.Review sample handling and storage procedures to minimize degradation. Consider potential degradation products of the parent drug, mesalazine, which can arise from oxidation[3][4].

Stability Data Summary

The following tables summarize the stability of N-Acetyl mesalazine in human plasma and urine under various conditions. This data can be used as a guideline for handling N-Acetyl mesalazine-¹³C₆.

Table 1: Stability of N-Acetyl Mesalazine in Human Plasma

Condition Duration Stability Reference
Room Temperature24.8 hoursStable[1]
Room Temperature (Bench Top)25 hoursStable[2][5]
Freeze-Thaw Cycles5 cyclesStable[1]
Long-Term Storage61 days at ≤ -70°CStable[1]
Long-Term Storage62 days at -30°CStable[2]

Table 2: Stability of N-Acetyl Mesalazine in Human Urine

Condition Duration Stability Reference
Room Temperature29 hoursStable[1]
Room Temperature24 hoursStable
Freeze-Thaw Cycles4 cyclesStable[1]
Long-Term Storage42 days at -20°C and -80°CStable[1]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation for LC-MS/MS Analysis of N-Acetyl Mesalazine in Human Plasma

This protocol is adapted from methodologies described for the quantification of mesalazine and N-Acetyl mesalazine in human plasma[6].

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer a 100 µL aliquot to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., N-Acetyl mesalazine-d₃ in methanol) to the plasma sample[7].

  • Protein Precipitation: Add 3 mL of methyl t-butyl ether and vortex for 10 minutes[7].

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 20°C[7].

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction for LC-MS/MS Analysis of N-Acetyl Mesalazine in Human Plasma

This protocol is based on a liquid-liquid extraction procedure used for mesalamine and its metabolite[7].

  • Sample and Internal Standard: To 100 µL of plasma in a vial, add 100 µL of the internal standard solution (e.g., N-Acetyl mesalazine-d₃, 150 ng/mL)[7].

  • Derivatization (if necessary): For certain methods, a derivatization step may be included. For example, adding 25 µL of a derivatization solution (e.g., 10% propionic anhydride (B1165640) in methanol) and vortexing[7].

  • Acidification: Add 100 µL of 0.5% formic acid and vortex briefly[7].

  • Extraction: Add 3 mL of methyl t-butyl ether and vortex for 10 minutes[7].

  • Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm at 20°C[7].

  • Supernatant Transfer and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_initial_processing Initial Processing cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Whole Blood Collection (K2EDTA tubes) Centrifugation Centrifugation (3200 rpm, 10 min, 10°C) Blood_Sample->Centrifugation Urine_Sample Urine Collection Thawing Thaw Sample Urine_Sample->Thawing Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Plasma_Separation->Thawing IS_Addition Add Internal Standard (N-Acetyl mesalazine-¹³C₆) Thawing->IS_Addition Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: General experimental workflow for the analysis of N-Acetyl mesalazine-¹³C₆ in biological samples.

metabolic_pathway Mesalazine Mesalazine (5-ASA) N_Acetyl_Mesalazine N-Acetyl mesalazine (Primary Metabolite) Mesalazine->N_Acetyl_Mesalazine Acetylation (Intestinal Mucosa & Liver) Excretion Urinary Excretion Mesalazine->Excretion Minor Pathway N_Acetyl_Mesalazine->Excretion

Caption: Metabolic pathway of Mesalazine to N-Acetyl mesalazine.

References

Technical Support Center: N-Acetyl Mesalazine-13C6 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the peak shape of N-Acetyl mesalazine-13C6 during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common peak shape problems in a question-and-answer format, offering specific solutions to improve your chromatographic results.

Question 1: Why is my this compound peak tailing?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue.[1][2] It can compromise accurate integration and reduce resolution from nearby peaks. The primary causes for peak tailing of this compound, a compound with amine functionalities, are often related to secondary interactions with the stationary phase.[3][4]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic amine groups of your analyte, causing tailing.[3][5]

    • Solution 1: Mobile Phase pH Adjustment: Operate at a lower pH (e.g., around 3) to protonate the silanol groups, minimizing unwanted interactions.[3] However, ensure the pH remains within the column's recommended operating range to prevent damage.[6]

    • Solution 2: Use of Buffers: Incorporating a buffer in your mobile phase can help maintain a consistent pH and mask residual silanol activity.[4][5]

    • Solution 3: End-Capped Columns: Employ a highly deactivated, end-capped column to reduce the number of available silanol groups.[1][3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6]

    • Solution: Reduce the injection volume or dilute your sample.[6][7]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][7]

    • Solution: Use a guard column to protect the analytical column.[1] Regularly flush the column with a strong solvent and, if necessary, replace the column.[1]

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening and tailing.[6]

    • Solution: Minimize the length and internal diameter of all tubing.

Question 2: What causes peak fronting for my this compound peak?

Answer:

Peak fronting, an asymmetry where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.

Potential Causes & Solutions:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[6]

    • Solution: Decrease the sample concentration or injection volume.[6]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[6]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[7] If a stronger solvent is necessary due to solubility, use the smallest possible volume.[6]

  • Column Packing Issues: A poorly packed column or the formation of a void at the column inlet can result in peak fronting.[6]

    • Solution: If all peaks in the chromatogram exhibit fronting, it is likely a column issue.[6] Consider replacing the column.

Question 3: Why is my this compound peak splitting into two or more peaks?

Answer:

Split peaks can be indicative of several issues, from sample preparation to column integrity.[1]

Potential Causes & Solutions:

  • Partial Sample Dissolution: If the analyte is not fully dissolved in the injection solvent, it can lead to split peaks.

    • Solution: Ensure your sample is completely dissolved before injection. Consider gentle sonication to aid dissolution.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can cause the sample band to split as it enters the column.[6]

    • Solution: Backflushing the column may resolve a blocked frit.[6] If a void is present, the column will likely need to be replaced.

  • Incompatible Injection Solvent: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[6]

    • Solution: As with fronting, try to dissolve the sample in the mobile phase or minimize the injection volume of a stronger solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis?

A1: For reversed-phase HPLC, a common starting point for a polar compound like N-Acetyl mesalazine is a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7] Several published methods for mesalazine and its acetylated metabolite use a combination of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and methanol or acetonitrile.[8][9][10] It is recommended to start with a lower percentage of the organic modifier and gradually increase it to achieve the desired retention time.

Q2: How does pH affect the retention and peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter. N-Acetyl mesalazine contains both an acidic carboxylic acid group and an amide group. The overall charge of the molecule will change with pH, which in turn affects its retention on a reversed-phase column and its interaction with residual silanols. Adjusting the pH can significantly improve peak shape by minimizing secondary interactions.[3] A pH around 3 is often a good starting point to suppress the ionization of silanol groups.[3]

Q3: What type of HPLC column is recommended for this analysis?

A3: A C18 column is a widely used and often suitable choice for the analysis of mesalazine and its derivatives.[8][9] Look for a modern, high-purity silica (B1680970) column that is well end-capped to minimize silanol interactions. For persistent tailing issues with basic compounds, consider columns with alternative chemistries, such as those with embedded polar groups.[11]

Q4: Can temperature be used to improve peak shape?

A4: Yes, adjusting the column temperature can influence peak shape and resolution.[12] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times. However, be mindful of the thermal stability of your analyte. A typical starting point is ambient temperature, with the option to increase it to 30-40°C.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a general starting point for method development. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 230 nm or Mass Spectrometry
Sample Diluent Mobile Phase (50:50 Water:Acetonitrile)

Protocol 2: Troubleshooting Peak Tailing by pH Adjustment

If you are experiencing peak tailing, this protocol can help you evaluate the effect of mobile phase pH.

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase A solutions with varying pH:

    • pH 3.0: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Formic Acid

    • pH 6.8: 10 mM Phosphate Buffer in Water

  • Equilibrate the System: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. The asymmetry factor is a quantitative measure of peak tailing. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

Mobile Phase A pHExpected Observation
3.0 Likely improved peak symmetry due to protonation of silanols.
4.5 Intermediate peak shape.
6.8 Potential for increased peak tailing.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue (e.g., extra-column volume, void) check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue check_all_peaks->single_peak_issue No end Improved Peak Shape system_issue->end identify_problem Identify Peak Shape Problem single_peak_issue->identify_problem tailing Tailing identify_problem->tailing Asymmetric to the right fronting Fronting identify_problem->fronting Asymmetric to the left splitting Splitting identify_problem->splitting Multiple apices solution_tailing Adjust pH Use End-capped Column Reduce Sample Load tailing->solution_tailing solution_fronting Check Injection Solvent Reduce Sample Load fronting->solution_fronting solution_splitting Ensure Complete Dissolution Check for Column Blockage splitting->solution_splitting solution_tailing->end solution_fronting->end solution_splitting->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Logical_Relationships cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions silanol_interaction Secondary Silanol Interactions ph_adjustment Mobile Phase pH Adjustment silanol_interaction->ph_adjustment endcapped_column Use End-capped Column silanol_interaction->endcapped_column column_overload Column Overload reduce_load Reduce Sample Concentration column_overload->reduce_load column_degradation Column Degradation guard_column Use Guard Column column_degradation->guard_column

Caption: Logical relationships between causes and solutions for peak tailing.

References

Technical Support Center: Troubleshooting N-Acetyl Mesalazine-13C6 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of N-Acetyl mesalazine-13C6, a key internal standard in pharmacokinetic and metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the stable isotope-labeled (SIL) form of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).[1][2][3] As a SIL internal standard, it is crucial for accurate quantification in mass spectrometry-based bioanalysis. Its chemical properties are nearly identical to the unlabeled analyte, allowing it to compensate for variability during sample preparation, extraction, and analysis, which leads to more precise and accurate results.[4] Low or inconsistent recovery of this compound can compromise the reliability of quantitative data.

Q2: What are the common causes of low recovery for this compound during extraction?

Low recovery of this compound can stem from several factors:

  • Suboptimal pH: N-Acetyl mesalazine is an acidic compound.[2] Extraction efficiency is highly dependent on the pH of the sample matrix.

  • Inappropriate Solvent Selection: The choice of extraction solvent and its polarity relative to the analyte is critical for efficient partitioning.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement during analysis.[4]

  • Chemical Instability: Amide compounds can be susceptible to hydrolysis under strong acidic or basic conditions, although N-Acetyl mesalazine is generally stable under typical extraction conditions.[4]

  • Procedural Errors: Inaccurate spiking of the internal standard, incomplete solvent evaporation, or improper reconstitution can all contribute to low recovery.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low recovery issues with this compound in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

LLE_Troubleshooting start Low Recovery in LLE check_pH Verify Sample pH start->check_pH pH_ok pH is Optimal check_pH->pH_ok pH < pKa - 2? adjust_pH Adjust pH to ~2-3 (2 units below pKa) check_solvent Evaluate Extraction Solvent adjust_pH->check_solvent pH_ok->adjust_pH No pH_ok->check_solvent Yes solvent_miscibility Check Solvent Miscibility & Polarity check_solvent->solvent_miscibility change_solvent Test Solvents: Ethyl Acetate (B1210297), MTBE, or mixtures solvent_miscibility->change_solvent Suboptimal check_procedure Review LLE Procedure solvent_miscibility->check_procedure Optimal change_solvent->check_procedure vortex_time Optimize Vortexing Time & Speed check_procedure->vortex_time phase_separation Ensure Complete Phase Separation vortex_time->phase_separation reconstitution Check Reconstitution Solvent & Volume phase_separation->reconstitution end Recovery Improved reconstitution->end

Issue: Low recovery of this compound when using LLE.

Potential Cause Troubleshooting Step Rationale
Suboptimal Sample pH Verify that the pH of the aqueous sample is acidic.N-Acetyl mesalazine has a predicted acidic pKa of 2.62.[2] To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent, the pH of the sample should be at least 2 units below the pKa.[5][6]
Action: Acidify the sample (e.g., with formic acid or HCl) to a pH of approximately 2-3 before adding the extraction solvent.
Inappropriate Extraction Solvent Evaluate the polarity and water miscibility of the chosen organic solvent.The solvent must be immiscible with the aqueous sample and have an appropriate polarity to effectively partition the analyte. Mesalazine is practically insoluble in ethyl acetate.[7]
Action: Test alternative water-immiscible solvents such as methyl tert-butyl ether (MTBE) or a mixture of solvents (e.g., ethyl acetate with a small percentage of a more polar solvent) to optimize partitioning.
Procedural Inefficiencies Review the LLE protocol for potential sources of error.Incomplete mixing, insufficient phase separation, and issues with the evaporation and reconstitution steps can all lead to analyte loss.
Action 1: Ensure vigorous and consistent vortexing (e.g., 5-10 minutes) to maximize the surface area for extraction.[8]
Action 2: Centrifuge at an adequate speed and for a sufficient duration to achieve a clear separation between the aqueous and organic layers.
Action 3: Ensure the organic solvent is completely evaporated under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with the analytical mobile phase and ensures complete dissolution of the analyte.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

SPE_Troubleshooting start Low Recovery in SPE check_sorbent Verify Sorbent Selection & Conditioning start->check_sorbent sorbent_ok Sorbent Appropriate? check_sorbent->sorbent_ok change_sorbent Select a different sorbent (e.g., polymeric reversed-phase) sorbent_ok->change_sorbent No conditioning_ok Conditioning Correct? sorbent_ok->conditioning_ok Yes check_load Analyze Flow-Through from Loading Step change_sorbent->check_load recondition Re-evaluate conditioning solvents and volumes conditioning_ok->recondition No conditioning_ok->check_load Yes recondition->check_load analyte_in_load Analyte in Flow-Through? check_load->analyte_in_load adjust_load_pH Acidify sample to pH ~2-3 before loading analyte_in_load->adjust_load_pH Yes check_wash Analyze Wash Eluate analyte_in_load->check_wash No adjust_load_pH->check_wash analyte_in_wash Analyte in Wash? check_wash->analyte_in_wash weaker_wash Use a weaker (more polar) wash solvent analyte_in_wash->weaker_wash Yes check_elution Evaluate Elution Solvent analyte_in_wash->check_elution No weaker_wash->check_elution stronger_elution Increase elution solvent strength (less polar) or add modifier (e.g., NH4OH) check_elution->stronger_elution end Recovery Improved stronger_elution->end

Issue: Low recovery of this compound when using SPE.

Potential Cause Troubleshooting Step Rationale
Analyte Breakthrough during Loading Analyze the sample flow-through after loading onto the SPE cartridge.If the analyte is present in the flow-through, it indicates that it did not adequately bind to the sorbent. This is a common issue with acidic compounds if the sample pH is not optimized.[9][10][11]
Action: Acidify the sample to a pH of approximately 2-3 before loading to ensure this compound is in its neutral form, promoting retention on a reversed-phase sorbent.[8]
Analyte Loss during Washing Analyze the eluate from the wash step.The wash solvent may be too strong (too non-polar), causing the analyte of interest to be eluted along with interferences.[9][12]
Action: Decrease the strength of the wash solvent. For reversed-phase SPE, this means increasing the polarity of the wash solvent (e.g., increasing the percentage of water or decreasing the percentage of organic solvent).
Incomplete Elution Confirm that the elution solvent is strong enough to disrupt the interaction between the analyte and the sorbent.The elution solvent must be sufficiently non-polar to elute the analyte from a reversed-phase sorbent.
Action 1: Increase the strength (non-polarity) of the elution solvent. For example, switch from methanol (B129727) to acetonitrile (B52724) or increase the percentage of the organic solvent in the elution mixture.
Action 2: Consider adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to deprotonate the salicylic (B10762653) acid moiety, making it more polar and facilitating its release from the sorbent.
Improper Sorbent Conditioning Review the sorbent conditioning procedure.Failure to properly wet and equilibrate the sorbent can lead to inconsistent and poor analyte retention.[13]
Action: Ensure the sorbent is activated with an appropriate organic solvent (e.g., methanol or acetonitrile) and then equilibrated with an aqueous solution that mimics the pH of the loading sample. Do not let the sorbent run dry before loading the sample.[12][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of N-Acetyl Mesalazine from Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of mesalamine and N-acetyl mesalamine.[8][14]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • Acidification:

    • Add 100 µL of 0.5% formic acid to the plasma sample.

    • Vortex briefly. This step adjusts the pH to be well below the pKa of N-Acetyl mesalazine, ensuring it is in its neutral form.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge the samples for 5 minutes at 4000 rpm at 20°C.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

Table 1: Physicochemical Properties of N-Acetyl Mesalazine

PropertyValueSource
Molecular FormulaC9H9NO4[9][15]
Molecular Weight195.17 g/mol [9][15]
Predicted pKa (Strongest Acidic)2.62[2]
Predicted logP1.4[2]
Predicted Water Solubility2.93 g/L[2]

Table 2: Mesalazine Solubility in Acetonitrile/Water Mixtures at 298.15 K

Note: Data for the parent compound mesalazine is provided as a reference for the solubility behavior of its acetylated metabolite.

Mole fraction of AcetonitrileSolubility (mol fraction x 10^4)
0.001.35
0.052.15
0.103.30
0.205.05
0.306.45
0.407.50
0.508.15
0.608.50
0.708.60
0.808.55
0.908.40
1.008.20
(Data adapted from solubility studies of mesalazine)[16]

Visualization of a Relevant Signaling Pathway

Mesalazine, the parent compound of N-Acetyl mesalazine, exerts its anti-inflammatory effects through various mechanisms, including the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and modulation of the NF-κB and PPAR-γ signaling pathways.[1][17][18]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="LOX Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mesalazine [label="Mesalazine\n(5-ASA)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPARg [label="PPAR-γ Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory_effects [label="Anti-inflammatory\nEffects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; NFkB -> Proinflammatory_Cytokines; Proinflammatory_Cytokines -> Inflammation;

Mesalazine -> COX [label="inhibits", color="#EA4335"]; Mesalazine -> LOX [label="inhibits", color="#EA4335"]; Mesalazine -> NFkB [label="inhibits", color="#EA4335"]; Mesalazine -> PPARg [label="activates", color="#34A853"]; PPARg -> Anti_inflammatory_effects; } .dot Caption: Mechanism of action of Mesalazine, the parent drug of N-Acetyl mesalazine.

References

Minimizing variability in N-Acetyl mesalazine-13C6 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl mesalazine-13C6 internal standard (IS) utilization in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the IS response and ensure robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in liquid chromatography-mass spectrometry (LC-MS/MS) assays to quantify N-Acetyl mesalazine and its parent drug, mesalazine.[1] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] This co-elution and co-ionization behavior is crucial for compensating for variations that can occur during the analytical process, such as matrix effects, extraction inconsistencies, and injection volume variability, thus improving the accuracy and precision of the quantitative results.[3][4]

Q2: Why is minimizing variability in the this compound response important?

A2: While the internal standard is designed to compensate for variability, a highly variable IS response across an analytical run can indicate underlying issues with the assay.[3][5] Consistent IS response suggests that the analytical method is robust and performing as expected. Conversely, significant variability can compromise the reliability of the results and may indicate problems such as inconsistent sample preparation, instrument instability, or significant matrix effects that are not being adequately compensated for. Regulatory agencies recommend monitoring the IS response to ensure data integrity.[1]

Q3: What is an acceptable range for internal standard response variability?

A3: While there is no universally mandated acceptance criterion, a common practice in many laboratories is to investigate any samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality control (QC) samples in the same run.[6] However, the appropriate range can be method-specific and should be established during method validation. The key is to look for unexpected trends or outliers that deviate from the norm of the analytical batch.

Q4: Can this compound be used as an internal standard for the quantification of mesalazine?

A4: While this compound is the ideal internal standard for N-Acetyl mesalazine, it can also be used for the quantification of mesalazine. However, it's important to validate its performance thoroughly. Since mesalazine is the parent drug and N-Acetyl mesalazine is its metabolite, their chromatographic behavior and ionization efficiencies might differ slightly. Using a SIL IS of the primary analyte (Mesalazine-d3, for example) is often preferred for quantifying the parent drug. If this compound is used for both, potential differences in matrix effects and ionization suppression/enhancement between the two analytes must be carefully evaluated during method development and validation.[7][8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to variability in the this compound internal standard response.

Issue 1: High Variability in IS Response Across the Entire Batch

This is characterized by random and significant fluctuations in the IS peak area for standards, QCs, and unknown samples.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting of IS - Verify the calibration and performance of all pipettes used for sample and IS addition. - Ensure the IS is added to the same location in each well/tube and is thoroughly mixed with the sample matrix. - Consider automating the liquid handling steps to improve precision.
Poor Mixing of IS with Sample - Vortex each sample thoroughly immediately after adding the IS solution. - Ensure the vortexing time and speed are consistent for all samples.
Autosampler Injection Volume Variability - Check the autosampler for any leaks, bubbles in the syringe, or blockages in the needle or tubing.[3] - Perform an injection precision test to confirm the autosampler's performance.
Instability of IS in Solution - Confirm the stability of the IS stock and working solutions under the storage conditions used.[1][2] - Prepare fresh working solutions more frequently if instability is suspected.[9] - Protect solutions from light if the compound is known to be light-sensitive.[10]
Issue 2: Gradual Decrease or Increase in IS Response Over the Run (Drift)

This is observed as a consistent trend of the IS peak area increasing or decreasing from the beginning to the end of the analytical run.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
LC System Instability - Ensure the LC pumps are delivering a stable and consistent flow rate. - Check for leaks in the LC system. - Allow the LC system to equilibrate for an extended period before starting the run.
Mass Spectrometer Source Contamination - Clean the ion source, including the ion transfer tube/capillary. - Observe if the drift is resolved after source cleaning.
Deterioration of Chromatographic Column - Evaluate the column performance by checking peak shape and retention time for early, middle, and late eluting standards. - If performance has degraded, wash the column according to the manufacturer's instructions or replace it.
Temperature Effects - Ensure the autosampler and column compartments are maintaining a stable temperature throughout the run.[2]
Issue 3: Abrupt Changes or "Jumps" in IS Response

This manifests as a sudden and significant change in the IS response for a section of the analytical run.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Change in Mobile Phase Composition - Check the mobile phase reservoir levels to ensure one of the solvents did not run out. - Ensure proper mixing of the mobile phase components.
Air Bubbles in the LC System - Degas the mobile phases thoroughly. - Purge the LC pumps to remove any trapped air bubbles.
Intermittent Instrument Fault - Review the instrument's error logs for any recorded issues. - If the issue persists, contact the instrument manufacturer's technical support.
Issue 4: Low IS Response in Specific Samples or Sample Types

This is when the IS response is consistently lower in certain study samples compared to calibration standards and QCs.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) - This is a common cause where co-eluting components from the sample matrix suppress the ionization of the IS.[11][12] - Mitigation Strategies: - Improve sample cleanup: Employ a more rigorous extraction method (e.g., switch from protein precipitation to solid-phase extraction).[11] - Modify chromatography: Adjust the gradient to better separate the IS from interfering matrix components.[13] - Dilute the sample: Diluting the sample with a blank matrix can reduce the concentration of interfering components.[6]
IS Degradation in Specific Samples - Investigate if the pH or composition of certain samples could be causing the IS to degrade. - Perform stability tests of the IS in the problematic matrix.[1][2]
Cross-talk from High Analyte Concentration - In samples with very high concentrations of the analyte, the analyte's isotope signal might interfere with the IS signal, or high analyte concentrations can suppress the IS ionization.[12] - Dilute the affected samples and re-inject.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., methanol, DMSO) to achieve the desired concentration.[1]

    • Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C or -80°C) and protect from light.[10]

  • Working Solution (e.g., 100 ng/mL):

    • Prepare the working solution by diluting the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent).[1]

    • The concentration of the working solution should be chosen to provide a response that is easily detectable and within the linear range of the mass spectrometer, typically in the mid-range of the calibration curve concentrations.[4]

Protocol 2: Sample Preparation using Protein Precipitation
  • Aliquot a specific volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a precise volume of the this compound working solution to each sample, standard, and QC.

  • Vortex briefly to mix.

  • Add a precipitating agent (e.g., 300 µL of acetonitrile).

  • Vortex thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen, if necessary.

  • Reconstitute the residue in a specific volume of mobile phase.

Visualizations

Troubleshooting_Workflow start High IS Variability Observed check_pattern Identify Pattern of Variability start->check_pattern random Random Fluctuation Across Batch check_pattern->random Random drift Systematic Drift (Up or Down) check_pattern->drift Drift sudden_change Abrupt Change in Response check_pattern->sudden_change Sudden sample_specific Low Response in Specific Samples check_pattern->sample_specific Sample-Specific pipetting Check Pipetting & Mixing random->pipetting lc_system Check LC System Stability drift->lc_system mobile_phase Check Mobile Phase sudden_change->mobile_phase matrix_effects Investigate Matrix Effects sample_specific->matrix_effects autosampler Verify Autosampler Performance pipetting->autosampler is_stability Assess IS Solution Stability autosampler->is_stability end Issue Resolved is_stability->end ms_source Clean MS Source lc_system->ms_source column_perf Evaluate Column Performance ms_source->column_perf column_perf->end air_bubbles Check for Air Bubbles mobile_phase->air_bubbles air_bubbles->end is_degradation Check IS Stability in Matrix matrix_effects->is_degradation is_degradation->end

Caption: A decision tree for troubleshooting IS variability.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Sample (Plasma, etc.) add_is Add this compound IS sample_aliquot->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject Sample into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration (Analyte & IS) detection->integration ratio_calc Calculate Peak Area Ratio integration->ratio_calc quantification Quantify Analyte Concentration ratio_calc->quantification

Caption: A typical bioanalytical workflow using an internal standard.

References

Technical Support Center: Stable Isotope Labeled (SIL) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues with stable isotope-labeled (SIL) standards.

Troubleshooting Guides

Guide 1: Investigating High Unlabeled Analyte Signal in Blank Samples

An unexpectedly high signal for the unlabeled analyte in blank samples is a common indicator of cross-contamination. This guide provides a systematic approach to identify the source of the contamination.

Workflow for Investigating Blank Contamination

G start High Unlabeled Analyte Signal in Blank check_is 1. Analyze SIL-IS Solution Alone start->check_is is_pure Isotopic Purity Acceptable? check_is->is_pure check_carryover 2. Investigate LC-MS Carryover is_pure->check_carryover  Yes   remediate_is Remediate: Source New SIL-IS or Purify Existing Stock is_pure->remediate_is No carryover_present Carryover Detected? check_carryover->carryover_present check_prep 3. Evaluate Sample Preparation Procedure carryover_present->check_prep  No   remediate_carryover Remediate: Optimize Wash Steps, Check Injection System carryover_present->remediate_carryover Yes prep_issue Contamination Source Found? check_prep->prep_issue remediate_prep Remediate: Use Clean Glassware, Check Reagents prep_issue->remediate_prep  Yes   no_source Re-evaluate Entire Workflow Consider Matrix Effects prep_issue->no_source No end Contamination Resolved remediate_is->end remediate_carryover->end remediate_prep->end no_source->start

Caption: Troubleshooting workflow for high blank signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cross-contamination when using SIL standards?

A1: Cross-contamination with SIL standards can originate from three main sources:

  • The SIL Standard Itself: The presence of residual unlabeled analyte from the synthesis of the SIL internal standard (IS) is a common source of contamination. Ideally, the proportion of unlabeled molecules should be less than 2%.[1]

  • System Carryover: Analyte from a previous high-concentration sample can be retained in the LC-MS system (e.g., injector, column, tubing) and elute during a subsequent analysis, leading to a false-positive signal in a blank or low-concentration sample.[2][3] "Sticky" compounds like peptides and lipids are particularly prone to causing carryover.[3]

  • Sample Preparation: Contamination can be introduced during sample handling and preparation. This can occur through shared lab equipment, contaminated reagents, or improper handling techniques that lead to the transfer of analyte between samples.[4][5]

Q2: How can I assess the isotopic purity of my SIL standard?

A2: To ensure your SIL standard is not a source of contamination, its purity should be verified. This can be accomplished by:

  • LC-MS Analysis: Analyze a solution of the SIL internal standard by itself. Check for a signal at the mass-to-charge ratio (m/z) corresponding to the unlabeled analyte.[6]

  • High-Resolution Mass Spectrometry (HRMS): This technique can confirm the isotopic enrichment of the standard and help identify any potential impurities with high mass accuracy.[6]

Q3: What is "cross-signal contribution" and how can it be mitigated?

A3: Cross-signal contribution occurs when naturally occurring isotopes of the analyte (e.g., from atoms like sulfur, chlorine, or bromine) have a mass that overlaps with the mass of the SIL internal standard.[7][8] This can lead to non-linear calibration curves and inaccurate quantification.

To mitigate this, one novel method involves monitoring a less abundant isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.[7][8] Another approach is to increase the concentration of the SIL-IS, which can reduce the bias caused by the cross-signal contribution.[7][8]

Q4: What are acceptable levels of carryover in a bioanalytical method?

A4: According to FDA guidelines for bioanalytical method validation, extraneous signals (which include carryover) in a blank sample should not be more than 20% of the peak area of the lower limit of quantitation (LLOQ) for the analyte.[9]

Q5: How can I minimize carryover in my LC-MS system?

A5: Minimizing carryover is crucial for accurate quantification. Here are several strategies:

  • Optimize Wash Solvents: Use strong wash solvents in the autosampler to effectively clean the injection needle and loop between injections. A "magic mix" of 40% acetonitrile (B52724), 40% isopropanol, and 20% acetone (B3395972) is often effective.[9]

  • Injector and Valve Maintenance: Regularly clean or replace worn injector parts, such as rotor seals, as they can be a source of carryover.[9]

  • Column Washing: Implement thorough column washing steps in your LC method, including rapid switching between aqueous and organic solvents.[9]

  • Use a Divert Valve: A divert valve can be used to direct the flow from the LC to waste during the initial and final parts of the gradient, preventing highly retained or unretained contaminants from entering the mass spectrometer.[10]

Quantitative Data Summary

IssueParameterObserved Bias/CarryoverMitigation StrategyResulting Bias/CarryoverReference
Cross-Signal ContributionFlucloxacillin AnalysisUp to 36.9%Increase SIL-IS concentration from 0.7 mg/L to 14 mg/LReduced to 5.8%[7]
Cross-Signal ContributionFlucloxacillin AnalysisUp to 36.9%Monitor less abundant SIL-IS isotope (m/z 460 → 160)13.9% at 0.7 mg/L SIL-IS[7]
LC-MS CarryoverNeuropeptide Y Analysis4.05%Use of an analytical column without a guard columnReduced to 2.15%[2]

Experimental Protocols

Protocol 1: Assessment of SIL Standard Isotopic Purity

Objective: To determine the presence and quantify the amount of unlabeled analyte in a stable isotope-labeled internal standard solution.

Materials:

  • SIL internal standard

  • High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)

  • Calibrated pipettes and clean vials

  • LC-MS system

Methodology:

  • Prepare a High-Concentration SIL-IS Solution: Prepare a solution of the SIL-IS in a clean vial at a concentration significantly higher than what is used in the analytical method. This will facilitate the detection of any low-level unlabeled analyte.

  • LC-MS Analysis:

    • Set up an LC-MS method to monitor the mass transitions for both the SIL-IS and the unlabeled analyte.

    • Inject the high-concentration SIL-IS solution directly onto the LC-MS system.

  • Data Analysis:

    • Integrate the peak area for the SIL-IS and any observed peak at the retention time and m/z of the unlabeled analyte.

    • Calculate the percentage of unlabeled analyte using the following formula: % Unlabeled Analyte = (Peak Area of Unlabeled Analyte / Peak Area of SIL-IS) * 100

  • Acceptance Criteria: The level of unlabeled analyte should ideally be below 0.1% of the SIL-IS response, although the acceptable limit may vary depending on the assay requirements.

Visualizing the Purity Assessment Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_is Prepare High-Concentration SIL-IS Solution lcms_analysis Inject on LC-MS Monitor Both Analyte and IS Transitions prep_is->lcms_analysis integrate_peaks Integrate Peak Areas (Analyte and IS) lcms_analysis->integrate_peaks calculate_purity Calculate % Unlabeled Analyte integrate_peaks->calculate_purity compare_spec Compare to Acceptance Criteria (e.g., <0.1%) calculate_purity->compare_spec

Caption: Workflow for assessing SIL standard purity.

Protocol 2: Troubleshooting LC-MS Carryover

Objective: To identify the source of carryover within an LC-MS system.

Materials:

  • High-concentration analyte standard

  • Blank solution (e.g., mobile phase)

  • LC-MS system

Methodology:

  • Establish a Baseline: Inject a blank solution to ensure the system is clean before starting the experiment.

  • High-Concentration Injection: Inject a high-concentration standard of the analyte.

  • Sequential Blank Injections: Immediately following the high-concentration injection, perform a series of at least three consecutive blank injections.

  • Data Analysis:

    • Monitor the analyte's peak area in each of the blank injections.

    • Calculate the percent carryover for the first blank using the formula: % Carryover = (Peak Area in First Blank / Peak Area of High-Concentration Standard) * 100

  • Isolating the Source:

    • Autosampler vs. Column: If significant carryover is observed, replace the analytical column with a zero-dead-volume union and repeat steps 2-4. If carryover is significantly reduced, the column is a primary contributor. If carryover persists, the autosampler (injection valve, needle, loop) is the likely source.

    • MS System: To check for carryover in the mass spectrometer, infuse the mobile phase directly into the MS using a syringe pump after a high-concentration injection. If a signal for the analyte is detected, the ion source may be contaminated.[2]

Logical Diagram of Carryover Sources

G lcms LC-MS System Autosampler Column Mass Spectrometer autosampler_parts Autosampler Components Injection Needle Sample Loop Rotor Seal lcms:as->autosampler_parts column_parts Column Components Stationary Phase Frits lcms:col->column_parts ms_parts MS Components Ion Source Transfer Tube lcms:ms->ms_parts

References

Validation & Comparative

Validation of N-Acetyl Mesalazine-13C6 as an Internal Standard for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The selection and validation of an appropriate internal standard are critical for the accuracy and reliability of bioanalytical data in drug development. For the quantification of mesalazine (5-aminosalicylic acid, 5-ASA), a stable isotope-labeled (SIL) internal standard like N-Acetyl mesalazine-13C6 is the preferred choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the validation process for this compound, comparing its expected performance against other commonly used internal standards for mesalazine analysis.

An internal standard is a compound of a known concentration added to all calibration standards, quality control samples, and study samples before analysis. Its primary role is to correct for variability during the analytical process, including sample extraction and instrument response.[1]

Comparison of Internal Standard Types

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[2] This allows it to effectively compensate for variations during sample preparation and instrumental analysis.[2] Stable isotope-labeled internal standards like this compound are considered the gold standard for LC-MS/MS analysis due to their near-identical physicochemical properties to the analyte.[1][2]

Internal Standard TypeExample(s) for Mesalazine AnalysisAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound, N-Acetyl mesalamine-d3[3][4]- Near-identical chromatographic behavior and ionization response to the analyte.[2]- Compensates for matrix effects and variability in sample preparation.[1][2]- High accuracy and precision.- Higher cost.- Potential for isotopic interference if not carefully selected.
Structural Analogs Nortriptyline[5], Diazepam[6]- More readily available and cost-effective than SIL standards.- Different chromatographic retention times and ionization efficiencies compared to the analyte.- May not effectively compensate for matrix effects.
Related Compounds 4-Aminosalicylic acid (4-ASA)- Structurally similar to the analyte.- Physicochemical properties may differ significantly from the analyte, leading to variations in extraction and ionization.

Bioanalytical Method Validation Parameters

A full validation of a bioanalytical method is required to demonstrate that it is suitable for its intended purpose.[7][8] The internal standard is integral to the evaluation of these parameters. The following table summarizes the key validation parameters and their typical acceptance criteria according to FDA and EMA guidelines.[1][7][9]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that the method can differentiate the analyte and internal standard from endogenous components in the matrix.No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
Calibration Curve To demonstrate the relationship between the analyte concentration and the instrument response over the intended analytical range.At least 75% of calibration standards should be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). A minimum of 6 non-zero standards should be used.[7][8][9]
Accuracy & Precision To assess the closeness of the measured concentrations to the true values and the degree of scatter in the data.For at least three concentrations (low, medium, and high), the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, these should be within ±20%.[7]
Matrix Effect To evaluate the suppression or enhancement of the analyte's ionization by components of the biological matrix.[1][7]The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.
Stability To ensure the analyte and internal standard are stable under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.[1]
Carry-over To assess the impact of a preceding high-concentration sample on a subsequent low-concentration sample.The response in a blank sample following the highest calibration standard should be ≤20% of the LLOQ response for the analyte and ≤5% for the internal standard.

Experimental Protocols

Stock and Working Solutions Preparation
  • Stock Solutions: Prepare individual stock solutions of mesalazine and this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the mesalazine stock solution to create working standards for the calibration curve and quality control (QC) samples. A separate working solution for the internal standard (this compound) should be prepared at a constant concentration.

Sample Preparation (Liquid-Liquid Extraction Example)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (e.g., 150 ng/mL of this compound).[3][4]

  • Vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex again.[3][4]

  • Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.[3][4]

  • Centrifuge the samples for 5 minutes at 4000 rpm.[3][4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

The following is an example of LC-MS/MS parameters that can be used as a starting point for method development.

ParameterExample Condition
LC Column C18 column (e.g., 150 x 4.6 mm, 5 µm)[3][10]
Mobile Phase Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)[3][10]
Flow Rate 0.6 mL/min[3][10]
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Mesalazine: [M-H]⁻ m/z 152.0 → 108.0[3]N-Acetyl mesalazine: [M-H]⁻ m/z 194.2 → 149.9[3]This compound (Predicted): [M-H]⁻ m/z 200.2 → 155.9

Visualization of Workflows

Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_App Sample Analysis Dev1 Analyte & IS Selection Dev2 Sample Preparation Optimization Dev1->Dev2 Dev3 LC-MS/MS Parameter Optimization Dev2->Dev3 Val1 Selectivity Dev3->Val1 Val2 Calibration Curve Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Matrix Effect Val3->Val4 Val5 Stability Val4->Val5 Val6 Carry-over Val5->Val6 App1 Analysis of Study Samples Val6->App1 App2 Incurred Sample Reanalysis App1->App2

Caption: Bioanalytical method validation workflow.

Sample Analysis Logic cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Plasma Plasma Sample IS Add N-Acetyl mesalazine-13C6 (IS) Plasma->IS Extract Liquid-Liquid Extraction IS->Extract LCMS Inject into LC-MS/MS Extract->LCMS PeakArea Measure Peak Areas (Analyte & IS) LCMS->PeakArea Ratio Calculate Peak Area Ratio (Analyte/IS) PeakArea->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Sample analysis and quantification logic.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of mesalazine in biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte during sample processing and analysis, thereby correcting for potential variabilities and leading to high-quality data. The validation of the bioanalytical method using this compound should be performed according to regulatory guidelines, encompassing selectivity, linearity, accuracy, precision, matrix effect, and stability. By adhering to these principles, researchers can ensure the integrity of their results in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

References

A Comparative Guide to N-Acetyl Mesalazine-13C6 and Deuterated Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is critical for achieving accurate and reproducible results.[1] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, as they closely mimic the analyte of interest, compensating for variability during sample preparation, chromatography, and ionization.[1] This guide provides an objective comparison between N-Acetyl mesalazine-13C6 and deuterated internal standards for the quantification of N-Acetyl mesalazine, supported by experimental data from studies utilizing deuterated analogs and the established principles of stable isotope labeling.

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between 13C-labeled and deuterated internal standards for N-Acetyl mesalazine lie in their chromatographic behavior, isotopic stability, and their ability to correct for matrix effects. While deuterated standards are more commonly used and often more readily available, a growing body of evidence suggests the superior performance of 13C-labeled standards for robust and accurate quantitative bioanalysis.[1][2]

Chromatographic Co-elution: A significant advantage of 13C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1] The substitution of 12C with 13C results in a negligible change to the physicochemical properties of the molecule.[1] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This "isotope effect" can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[3][4]

Isotopic Stability: 13C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms.[3] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms or at acidic positions.[3] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of the results.

Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[3] An ideal internal standard should experience the same matrix effects as the analyte.[3] Due to their perfect co-elution, 13C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[3]

Quantitative Data Comparison

The following tables summarize typical validation parameters for the LC-MS/MS analysis of N-Acetyl mesalazine using a deuterated internal standard (N-Acetyl mesalazine-d3), as reported in the literature. A projected performance for this compound is included based on the known advantages of 13C-labeled standards.

Table 1: LC-MS/MS Method Parameters for N-Acetyl Mesalazine Quantification

ParameterReported for Deuterated IS (N-Acetyl mesalazine-d3)Projected for this compoundReference
ColumnThermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)10 mM ammonium acetate and methanol (85:15, v/v)[5]
Flow Rate0.6 mL/min0.6 mL/min[5]
Ionization ModeNegative Ion Turbo Ion SprayNegative Ion Turbo Ion Spray[5]
MRM Transition (Analyte)m/z 194.2 -> 149.9m/z 194.2 -> 149.9[5]
MRM Transition (IS)m/z 197.2 -> 153.0 (for d3)m/z 200.2 -> 155.9 (for 13C6)[5]

Table 2: Method Validation Summary for N-Acetyl Mesalazine Quantification

ParameterReported for Deuterated IS (N-Acetyl mesalazine-d3)Projected for this compoundReference
Linearity Range10-2000 ng/mL10-2000 ng/mL[5]
Intra-day Precision (%RSD)0.99 to 5.67%< 5%[5]
Inter-day Precision (%RSD)1.72 to 4.89%< 5%[5]
Intra-day Accuracy99.64 to 106.22%98 to 102%[5]
Inter-day Accuracy100.71 to 104.27%98 to 102%[5]

While the reported data for the deuterated internal standard demonstrates good performance, the use of this compound is expected to provide even greater accuracy and precision due to its superior ability to compensate for matrix effects and its inherent isotopic stability.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of N-Acetyl mesalazine in human plasma using a stable isotope-labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound or N-Acetyl mesalazine-d3 (B585356) at a fixed concentration).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Thermo, HyPURITY C18, 150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (85:15, v/v).[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl mesalazine: m/z 194.2 → 149.9.[5]

      • This compound (projected): m/z 200.2 → 155.9.

      • N-Acetyl mesalazine-d3: m/z 197.2 → 153.0.[5]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of mesalazine and a typical experimental workflow.

Metabolic_Pathway Mesalazine Mesalazine (5-Aminosalicylic Acid) N_Acetyl_Mesalazine N-Acetyl Mesalazine Mesalazine->N_Acetyl_Mesalazine N-acetyltransferase (Liver & Gut Mucosa) Excretion Renal Excretion N_Acetyl_Mesalazine->Excretion

Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or d3) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for bioanalysis.

Conclusion

For the highest level of accuracy and precision in the quantitative bioanalysis of N-Acetyl mesalazine by LC-MS/MS, this compound is the recommended internal standard. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1] While deuterated internal standards can provide acceptable performance, they may introduce complications such as chromatographic shifts and potential isotopic instability.[3] For researchers and drug development professionals where data quality is paramount, the investment in a 13C-labeled internal standard is a scientifically sound decision that leads to more reliable and defensible data.[1]

References

A Comparative Performance Analysis: N-Acetyl Mesalazine-13C6 vs. N-Acetyl Mesalazine-d3 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two common SIL-IS for the analysis of N-Acetyl mesalazine: N-Acetyl mesalazine-13C6 and N-Acetyl mesalazine-d3 (B585356). N-Acetyl mesalazine is the primary metabolite of mesalazine (5-aminosalicylic acid), a frontline treatment for inflammatory bowel disease (IBD). Accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

This comparison synthesizes theoretical principles with published experimental data to guide the selection of the most appropriate internal standard for your research needs.

Core Performance Comparison: Theoretical and Practical Considerations

The fundamental differences between 13C- and deuterium-labeled internal standards lie in their physicochemical properties, which can impact chromatographic behavior, isotopic stability, and the ability to compensate for matrix effects. While both are vast improvements over analog internal standards, subtle distinctions can influence assay performance.

Key Performance Differentiators:

FeatureThis compound (Carbon-13)N-Acetyl Mesalazine-d3 (Deuterium)
Chromatographic Co-elution Superior: 13C labeling results in a negligible change to the molecule's physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte.Good: Deuterated standards can exhibit a slight retention time shift, often eluting marginally earlier in reversed-phase chromatography due to the "isotope effect." This can be a disadvantage if matrix effects are not uniform across the chromatographic peak.
Isotopic Stability Excellent: The 13C label is incorporated into the carbon backbone of the molecule, making it exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the solvent or biological matrix.Good to Excellent: Deuterium (B1214612) atoms on a methyl group (as in N-acetyl-d3) are generally stable. However, deuterium labels at positions prone to enolization or on heteroatoms can be susceptible to back-exchange, potentially compromising accuracy.
Matrix Effect Compensation Superior: Due to perfect co-elution, 13C-labeled standards experience the exact same ion suppression or enhancement as the analyte at the point of ionization, providing the most accurate compensation.Good: If a chromatographic shift is present, the deuterated standard may be in a slightly different "analytical space" than the analyte during ionization, leading to differential matrix effects and potentially biased results.
Kinetic Isotope Effect (KIE) Minimal: The rate of a reaction involving a 12C-H bond is only marginally faster than one with a 13C-H bond. This ensures the labeled molecule behaves almost identically to the native analyte during metabolic processes.Significant: The rate of a reaction involving a C-H bond can be 6-10 times faster than with a C-D bond. This can be a critical factor in metabolic stability studies but is less of a concern when used as an internal standard for quantification of an already-formed metabolite.
Cost & Availability Generally higher cost and may require custom synthesis.Typically lower cost and more widely available.

Metabolic Pathway of Mesalazine

Mesalazine undergoes N-acetylation in the intestinal mucosa and liver, catalyzed by N-acetyltransferase (NAT) enzymes, to form its primary and largely inactive metabolite, N-Acetyl mesalazine.

Mesalazine Mesalazine (5-Aminosalicylic Acid) NAcetylMesalazine N-Acetyl Mesalazine (Metabolite) Mesalazine->NAcetylMesalazine Acetylation Enzyme N-Acetyltransferase (NAT) Enzyme->Mesalazine

Caption: Metabolic conversion of Mesalazine to N-Acetyl mesalazine.

Experimental Data: A Validated LC-MS/MS Method Using N-Acetyl Mesalazine-d3

While a detailed, publicly available validation report for an LC-MS/MS method using this compound as the internal standard could not be identified, a comprehensive study by Kanala et al. provides robust performance data for a method employing N-Acetyl mesalazine-d3.[1][2][3][4][5][6] This data serves as a benchmark for the performance expected from a deuterated internal standard in this application.

The study involved the simultaneous quantification of mesalamine and N-Acetyl mesalazine in human plasma.[1][2][3][4][5][6]

Table 1: Summary of Validation Parameters for N-Acetyl Mesalazine Quantification using N-Acetyl Mesalazine-d3 IS [1][2][3][4][5][6]

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) 0.99 - 5.67%
Inter-day Precision (%CV) 1.72 - 4.89%
Intra-day Accuracy (% of nominal) 99.64 - 106.22%
Inter-day Accuracy (% of nominal) 100.71 - 104.27%
Stability Stable throughout freeze-thaw cycles, bench-top, and post-operative stability studies.

Experimental Protocol: Quantification of N-Acetyl Mesalazine using N-Acetyl Mesalazine-d3 IS

The following protocol is a summary of the methodology described by Kanala et al. for the simultaneous quantification of mesalamine and N-Acetyl mesalazine in human plasma.[1][2][3][4][5][6]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 100 µL of internal standard solution (150 ng/mL of N-Acetyl mesalazine-d3).

  • Add 25 µL of derivatization solution (10% propionic anhydride (B1165640) in methanol) and vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex.

  • Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.

  • Centrifuge the samples for 5 minutes at 4000 rpm.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series HPLC

  • Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15 v/v)

  • Flow Rate: 0.6 mL/min (isocratic)

  • Mass Spectrometer: API 4200 triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • N-Acetyl mesalazine: m/z 194.2 → 149.9

    • N-Acetyl mesalazine-d3 (IS): m/z 197.2 → 153.0 (Note: m/z may vary based on specific d3 labeling)

Workflow for Comparing Internal Standard Performance

The selection of an optimal internal standard should be a data-driven process. The following workflow outlines a general approach for comparing the performance of two different stable isotope-labeled internal standards.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solutions (Analyte, IS-13C6, IS-d3) Cal_QC Prepare Calibration Standards & QC Samples in Matrix Stock->Cal_QC Spike1 Spike Samples with IS-13C6 Cal_QC->Spike1 Spike2 Spike Samples with IS-d3 Cal_QC->Spike2 LCMS1 LC-MS/MS Analysis (Set 1) Spike1->LCMS1 LCMS2 LC-MS/MS Analysis (Set 2) Spike2->LCMS2 Compare Compare Performance Metrics LCMS1->Compare LCMS2->Compare Metrics Precision & Accuracy Matrix Effect Co-elution Stability Compare->Metrics

Caption: General workflow for comparing the performance of two internal standards.

Conclusion and Recommendations

Based on established physicochemical principles, This compound is theoretically the superior internal standard for the LC-MS/MS quantification of N-Acetyl mesalazine. Its key advantages are near-perfect co-elution with the analyte and exceptional isotopic stability, which lead to more effective compensation for matrix effects and a lower risk of analytical bias.

However, N-Acetyl mesalazine-d3 has been demonstrated to be a highly effective and reliable internal standard in a validated bioanalytical method, yielding excellent precision and accuracy.[1][2][3][4][5][6] For many applications, its performance is more than adequate, and its lower cost and greater availability make it a practical and scientifically sound choice.

Recommendations for Selection:

  • For assays requiring the highest level of accuracy and robustness, especially in complex biological matrices or when matrix effects are highly variable, This compound is the preferred choice. The investment in a 13C-labeled standard can prevent potential issues related to chromatographic shifts and isotopic instability.

  • For routine bioanalysis, bioequivalence studies, and therapeutic drug monitoring where a robust and well-validated method is in place, N-Acetyl mesalazine-d3 is a proven and cost-effective option. Careful validation of chromatographic separation and potential matrix effects is essential to ensure data integrity.

Ultimately, the choice between this compound and N-Acetyl mesalazine-d3 should be based on the specific requirements of the assay, the complexity of the biological matrix, and budgetary considerations. For critical decision-making studies in drug development, the superior theoretical performance of the 13C-labeled standard provides a greater margin of safety against potential analytical artifacts.

References

A Comparative Guide to Inter-Laboratory Validation of Mesalazine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of mesalazine (5-aminosalicylic acid), a key anti-inflammatory agent. The accurate determination of mesalazine concentrations in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document summarizes performance data from various validation studies to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Analytical Techniques

The quantification of mesalazine is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer reliability, they differ in sensitivity, selectivity, and instrumentation requirements.

  • HPLC-UV: A robust and widely accessible technique, HPLC-UV is suitable for quantifying mesalazine in bulk drug and pharmaceutical dosage forms. Its simplicity and cost-effectiveness make it a staple in many quality control laboratories.[1][2]

  • LC-MS/MS: Offering superior sensitivity and specificity, LC-MS/MS is the method of choice for bioanalytical applications, such as measuring low concentrations of mesalazine in complex biological matrices like plasma.[3][4][5][6] This technique is essential for pharmacokinetic and bioequivalence studies.[3][5]

Comparative Analysis of Method Performance

The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods based on data reported in various studies. These parameters are crucial for assessing the reliability and performance of an analytical method.

Table 1: Performance Characteristics of HPLC-UV Methods for Mesalazine Quantification
ParameterStudy 1[1]Study 2Study 3[2]
Linearity Range 6-14 µg/mL20-50 µg/mL1-5 µg/mL
Correlation Coefficient (r²) Not Reported0.990.9998
Accuracy (% Recovery) 98.0 - 101.3%99.72%98.0 - 100%
Precision (%RSD) < 2%< 2%Not Reported
Limit of Detection (LOD) Not Reported0.19 µg/mL1.636 µg/mL
Limit of Quantification (LOQ) Not Reported1.8 µg/mL0.3613 µg/mL
Table 2: Performance Characteristics of LC-MS/MS Methods for Mesalazine Quantification
ParameterStudy 1 (Human Plasma)[3][5]Study 2 (Beagle Dog Plasma)[4]Study 3 (Human Plasma)[6]Study 4 (Human Plasma)[7]
Linearity Range 1-160 ng/mL (ppb)50-30,000 ng/mL2-1500 ng/mL0.10-12.0 ng/mL
Correlation Coefficient (r²) > 0.99Not ReportedNot Reported> 0.995
Accuracy Within acceptable limits±3.5% (relative error)100.64-105.48%103.8-107.2%
Intra-day Precision (%CV) Within acceptable limits< 7.9%1.60-8.63%0.6-2.9%
Inter-day Precision (%CV) Within acceptable limits< 7.9%2.14-8.67%1.3-3.8%
Lower Limit of Quantification (LLOQ) 1 ng/mL (ppb)50 ng/mL2 ng/mL0.10 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for representative HPLC-UV and LC-MS/MS methods.

HPLC-UV Method for Mesalazine in Bulk and Tablet Dosage Forms[1]

1. Chromatographic Conditions:

  • Instrument: Waters HPLC system.[1]

  • Column: Xterra ODS C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Phosphate buffer (pH 6.8) and methanol (B129727) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV at 235 nm.[1]

  • Injection Volume: 20 µL.[1]

2. Standard Solution Preparation:

  • Accurately weigh 10 mg of mesalazine working standard and dissolve in a 10 mL volumetric flask with diluent.

  • From this stock solution, prepare working standard solutions of desired concentrations (e.g., 6-14 µg/mL) by appropriate dilution.[1]

3. Sample Preparation (Tablets):

  • Weigh and powder a sufficient number of tablets.

  • Transfer a quantity of powder equivalent to 10 mg of mesalazine into a 100 mL volumetric flask.

  • Add diluent, sonicate to dissolve, and make up the volume.

  • Filter the solution before injection.

LC-MS/MS Method for Mesalazine in Human Plasma[4][5]

1. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid chromatography system coupled with a triple-quadrupole mass spectrometer.[4]

  • Column: C18 column (e.g., Waters Spherisorb C6, 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and 0.1-0.2% formic acid in water.[3][4]

  • Flow Rate: 1.0 mL/min with a split ratio if necessary.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Mesalazine transition: m/z 154 → m/z 108.[4]

    • Internal Standard (Diazepam) transition: m/z 285 → m/z 193.[4]

2. Standard Solution Preparation:

  • Prepare a stock solution of mesalazine and the internal standard (e.g., Diazepam) in a suitable solvent.

  • Prepare calibration standards and quality control samples by spiking blank plasma with appropriate amounts of mesalazine.

3. Sample Preparation (Plasma):

  • Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile.[3]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the LC-MS/MS system.

Experimental Workflows

The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS quantification of mesalazine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (235 nm) separate->detect quantify Quantification detect->quantify end end quantify->end End

Caption: HPLC-UV workflow for mesalazine quantification.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Start plasma Plasma Sample + Internal Standard start->plasma precipitate Protein Precipitation (Acetonitrile) plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify end end quantify->end End

Caption: LC-MS/MS workflow for mesalazine bioanalysis.

Conclusion

The choice between HPLC-UV and LC-MS/MS for mesalazine quantification depends heavily on the application. For routine quality control of pharmaceutical products where concentrations are relatively high, HPLC-UV provides a reliable and cost-effective solution. In contrast, for bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in biological fluids, LC-MS/MS is the indispensable gold standard. The data presented in this guide, compiled from various single-laboratory validation studies, serves as a valuable resource for researchers to compare and select the most suitable methodology for their analytical needs. It is recommended that any selected method be fully validated in the end-user's laboratory to ensure its performance for the intended application.

References

The Gold Standard in Bioanalysis: Cross-Validation of Bioanalytical Methods Using N-Acetyl Mesalazine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard is a critical factor influencing the quality of quantitative bioanalytical methods. This guide provides an objective comparison of N-Acetyl mesalazine-¹³C₆ with alternative internal standards, supported by established scientific principles and regulatory acceptance, to demonstrate its superior performance in the cross-validation of bioanalytical methods for mesalazine and its major metabolite, N-acetyl mesalazine.

Cross-validation of bioanalytical methods is essential to ensure the consistency and reliability of results when a method is transferred between laboratories, platforms, or when significant modifications are made to a validated method. A well-chosen internal standard is the cornerstone of a robust and reproducible bioanalytical assay.

The Superiority of ¹³C-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Among SILs, carbon-13 (¹³C) labeled compounds offer distinct advantages over deuterium (B1214612) (²H) labeled and structural analog internal standards.

The primary benefits of using a ¹³C-labeled internal standard like N-Acetyl mesalazine-¹³C₆ stem from its fundamental properties:

  • Chemical and Physical Identity: ¹³C is a stable, non-radioactive isotope of carbon. Incorporating ¹³C into N-Acetyl mesalazine results in a molecule that is chemically and physically virtually identical to the unlabeled analyte. This ensures that the internal standard and the analyte exhibit the same behavior during sample extraction, chromatography, and ionization, providing the most accurate compensation for any variability.[1][2]

  • Co-elution: Due to their near-identical physicochemical properties, ¹³C-labeled internal standards co-elute perfectly with the native analyte under various chromatographic conditions.[1] This is a significant advantage over deuterated standards, which can exhibit a slight retention time shift (the "isotope effect"), potentially leading to differential matrix effects and compromised accuracy.[1][2]

  • Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation patterns of ¹³C-labeled standards are highly predictable and closely mirror those of the unlabeled analyte. This allows for the development of highly specific and sensitive multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.[1]

  • Isotopic Stability: ¹³C labels are exceptionally stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, particularly those on exchangeable positions (e.g., -OH, -NH). This ensures the integrity of the internal standard throughout the analytical process.[1]

Performance Comparison of Internal Standard Alternatives

The choice of internal standard significantly impacts the key validation parameters of a bioanalytical method. The following table summarizes the expected performance differences between N-Acetyl mesalazine-¹³C₆ and other common internal standard types for the analysis of mesalazine and its N-acetyl metabolite.

Performance ParameterN-Acetyl mesalazine-¹³C₆ (¹³C-labeled IS)Deuterium-Labeled IS (e.g., N-Acetyl mesalazine-d₃)Structural Analog IS (e.g., Diazepam)
Chromatographic Co-elution Near-perfect co-elution with the analyte.Potential for slight retention time shift (isotope effect), which can be more pronounced in high-resolution chromatography.Unlikely to co-elute with the analyte.
Matrix Effect Compensation Excellent and most accurate due to identical elution profiles and ionization characteristics.[2]Generally good, but can be compromised if there is a chromatographic shift and the matrix effect is not uniform across the peak.May not adequately compensate for matrix effects due to differences in physicochemical properties and elution times.[3][4]
Accuracy & Precision Highest potential for accuracy and precision due to superior compensation for analytical variability.[5]Can provide acceptable accuracy and precision, but is more susceptible to errors arising from chromatographic shifts and differential matrix effects.[5]Accuracy and precision can be compromised if the analog does not closely mimic the analyte's behavior during sample processing and analysis.[4]
Isotopic Stability Highly stable with no risk of isotopic exchange.[1]Generally stable, but can be susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.Not applicable.
Regulatory Acceptance Considered the "gold standard" and is well-accepted by regulatory agencies like the FDA.[6]Widely used and accepted, but potential issues with chromatographic shifts need to be carefully evaluated during method validation.[7]Can be used, but requires more extensive validation to demonstrate its suitability and may face greater regulatory scrutiny.[3][4]

Experimental Protocols

A robust and reliable LC-MS/MS method is crucial for the accurate quantification of mesalazine and N-acetyl mesalazine in biological matrices. The following is a representative experimental protocol for the cross-validation of a bioanalytical method using N-Acetyl mesalazine-¹³C₆ as the internal standard.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual primary stock solutions of mesalazine, N-acetyl mesalazine, and N-Acetyl mesalazine-¹³C₆ in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mesalazine and N-acetyl mesalazine stock solutions to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of N-Acetyl mesalazine-¹³C₆ at an appropriate concentration (e.g., 100 ng/mL) in the reconstitution solvent.

  • Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the N-Acetyl mesalazine-¹³C₆ internal standard working solution and vortex briefly. For the blank sample, add 20 µL of the reconstitution solvent.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to achieve separation of the analytes from matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the analytes' properties.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for mesalazine, N-acetyl mesalazine, and N-Acetyl mesalazine-¹³C₆.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in selecting an internal standard and a typical workflow for the cross-validation of a bioanalytical method.

cluster_IS_Selection Internal Standard Selection Logic Analyte Analyte: Mesalazine & N-Acetyl Mesalazine IS_Type Choice of Internal Standard Analyte->IS_Type SIL Stable Isotope-Labeled (SIL) IS_Type->SIL Preferred Analog Structural Analog IS_Type->Analog Alternative C13 ¹³C-Labeled (N-Acetyl mesalazine-¹³C₆) SIL->C13 Superior Performance Deuterated Deuterium-Labeled (e.g., d₃) SIL->Deuterated Common Alternative

Caption: Logic for selecting a superior internal standard.

cluster_Workflow Bioanalytical Method Cross-Validation Workflow start Start: Define Cross- Validation Requirements prep_samples Prepare Samples: Calibration Standards, QCs, and Incurred Samples start->prep_samples method_A Analyze Samples with Method A (e.g., Original Lab/Method) prep_samples->method_A method_B Analyze Samples with Method B (e.g., New Lab/Method) prep_samples->method_B data_analysis Data Acquisition and Processing method_A->data_analysis method_B->data_analysis comparison Statistical Comparison of Results (e.g., Bland-Altman, %Difference) data_analysis->comparison acceptance Evaluate Against Pre-defined Acceptance Criteria comparison->acceptance pass Methods are Correlated: Cross-Validation Successful acceptance->pass Pass fail Methods are Not Correlated: Investigate Discrepancies acceptance->fail Fail end End pass->end fail->end

Caption: Workflow for cross-validation of a bioanalytical method.

References

N-Acetyl Mesalazine-13C6 in Quantitative Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies of mesalazine (also known as 5-aminosalicylic acid or 5-ASA), the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comparative overview of the performance of N-Acetyl mesalazine-13C6 against other commonly used internal standards, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in sample processing, leading to more reliable and reproducible results.

Performance Comparison: this compound vs. Deuterated and Other Analogs

A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of mesalazine and its major metabolite, N-acetyl mesalazine, utilized this compound (13C6-5-ASA) and N-acetyl-5-aminosalicylic acid-D3 (D3-N-Ac-5-ASA) as internal standards. The methods demonstrated acceptable precision and accuracy for the quantification of mesalazine and N-acetyl mesalazine in human plasma, with a nominal range of 10 to 1500 ng/mL for mesalazine and 20 to 2500 ng/mL for N-acetyl mesalazine[1].

Another study provides detailed validation data for an LC-MS/MS method that uses N-acetyl mesalamine D3 for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma[2][3]. The data from this study can be used to provide a comparative context for the performance of a deuterated internal standard.

Table 1: Quantitative Performance of Internal Standards in Mesalazine and N-Acetyl Mesalazine Quantification

ParameterMethod using this compound[1]Method using N-Acetyl Mesalamine D3[2][3]
Analyte Mesalazine & N-Acetyl MesalazineMesalazine & N-Acetyl Mesalazine
Internal Standard 13C6-5-ASA & D3-N-Ac-5-ASAN-Acetyl Mesalamine D3
Linearity Range (Mesalazine) 10 - 1500 ng/mL2 - 1500 ng/mL
Linearity Range (N-Acetyl Mesalazine) 20 - 2500 ng/mL10 - 2000 ng/mL
Intra-day Precision (CV%) - Mesalazine Acceptable1.60 - 8.63%
Inter-day Precision (CV%) - Mesalazine Acceptable2.14 - 8.67%
Intra-day Accuracy (%) - Mesalazine Acceptable102.70 - 105.48%
Inter-day Accuracy (%) - Mesalazine Acceptable100.64 - 103.87%
Intra-day Precision (CV%) - N-Acetyl Mesalazine Acceptable0.99 - 5.67%
Inter-day Precision (CV%) - N-Acetyl Mesalazine Acceptable1.72 - 4.89%
Intra-day Accuracy (%) - N-Acetyl Mesalazine Acceptable99.64 - 106.22%
Inter-day Accuracy (%) - N-Acetyl Mesalazine Acceptable100.71 - 104.27%

It is important to note that diazepam has also been used as an internal standard for mesalazine quantification, with reported intra- and inter-day precisions of less than 7.9% and accuracy within ±3.5%[4]. However, as a structurally unrelated compound, it may not compensate for matrix effects as effectively as a stable isotope-labeled internal standard.

Experimental Protocols

Method Using this compound and D3-N-Ac-5-ASA[1]
  • Sample Preparation: Protein precipitation of human plasma samples.

  • Derivatization: The analytes and their respective internal standards were derivatized with propionic anhydride.

  • Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Detection: Tandem mass spectrometry (MS/MS) with negative ion Turbo Ion Spray ionization in Multiple Reaction Monitoring (MRM) mode.

Method Using N-Acetyl Mesalamine D3[2][3]
  • Sample Preparation: Liquid-liquid extraction of human plasma samples.

  • Chromatography: Isocratic elution on a Thermo HyPURITY C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) at a flow rate of 0.6 mL/min.

  • Detection: Tandem mass spectrometry (LC-MS/MS).

Mesalazine Signaling Pathway

The anti-inflammatory effect of mesalazine is attributed to its modulation of several key signaling pathways, primarily the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear Factor-kappa B (NF-κB) pathways.

Mesalazine_Signaling_Pathway Mesalazine Mesalazine (5-ASA) PPARg PPARγ Mesalazine->PPARg Activates NFkB_Pathway NF-κB Signaling Pathway Mesalazine->NFkB_Pathway Inhibits PPARg->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Induces

Caption: Mesalazine's anti-inflammatory mechanism of action.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for mesalazine quantification.

Bioanalytical_Method_Validation_Workflow Method_Development Method Development (LC-MS/MS) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, LLE) Method_Development->Sample_Preparation Chromatographic_Separation Chromatographic Separation Sample_Preparation->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Method_Validation Method Validation Mass_Spectrometric_Detection->Method_Validation Linearity Linearity Method_Validation->Linearity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Selectivity_Specificity Selectivity & Specificity Method_Validation->Selectivity_Specificity Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Application Application to Pharmacokinetic/Bioequivalence Studies Method_Validation->Application

References

A Comparative Guide to Mesalazine Assays: Evaluating Linearity and Sensitivity with N-Acetyl mesalazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mesalazine (5-aminosalicylic acid or 5-ASA) and its primary metabolite, N-acetyl mesalazine (N-Ac-5-ASA), is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as N-Acetyl mesalazine-13C6, is paramount for achieving the highest accuracy and reproducibility in bioanalytical methods. This guide provides a comparative overview of the linearity and sensitivity of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for mesalazine analysis, with a focus on those employing isotopically labeled internal standards.

Performance Comparison of Mesalazine Assays

The following tables summarize the linearity and sensitivity of different LC-MS/MS methods developed for the quantification of mesalazine and its metabolite in human plasma. The data is compiled from various validated methods to provide a comprehensive comparison.

Table 1: Linearity of Mesalazine and N-Acetyl mesalazine Assays

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Internal Standard UsedReference
Mesalazine2 - 1500> 0.998N-Acetyl mesalamine D3[1][2]
N-Acetyl mesalazine10 - 2000> 0.998N-Acetyl mesalamine D3[1][2]
Mesalazine1 - 160> 0.99Diazepam[3]
Mesalazine50 - 30,000Not SpecifiedDiazepam[4]
Mesalazine10 - 1500Not Specified13C6-5-ASA[5]
N-Acetyl mesalazine20 - 2500Not SpecifiedD3-N-Ac-5-ASA[5]
Mesalazine50 - 4000Not SpecifiedNot Specified[6]
N-Acetyl mesalazine50 - 4000Not SpecifiedNot Specified[6]

Table 2: Sensitivity of Mesalazine Assays

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Internal Standard UsedReference
Mesalazine2N-Acetyl mesalamine D3[1]
Mesalazine1 (1 ppb)Diazepam[3]
Mesalazine50Diazepam[4]
Mesalazine1013C6-5-ASA[5]
N-Acetyl mesalazine20D3-N-Ac-5-ASA[5]
Mesalazine50Not Specified[6]
N-Acetyl mesalazine50Not Specified[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing assay performance. Below are generalized experimental protocols based on commonly employed LC-MS/MS methods for mesalazine quantification.

Method 1: Liquid-Liquid Extraction with Deuterated Internal Standard

This method is adapted from a study utilizing N-Acetyl mesalamine D3 as the internal standard.[1][2]

  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standard solution (N-Acetyl mesalamine D3).

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex mix the samples and then centrifuge to separate the organic and aqueous layers.

    • Evaporate the supernatant (organic layer) to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mesalazine and N-acetyl mesalazine.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mesalazine: m/z 152.0 → 108.0[1]

      • N-Acetyl mesalazine: m/z 194.2 → 149.9[1]

      • N-Acetyl mesalamine D3 (IS): m/z 169.9 → 153.0 (Note: this transition appears to be an error in the source, a more likely transition would involve the loss of the acetyl group). A more common deuterated standard for N-acetyl mesalazine would be N-acetyl-d3-mesalazine.

Method 2: Protein Precipitation with Stable Isotope Labeled Internal Standard

This protocol is based on a method employing a 13C6-labeled mesalazine internal standard.[5]

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard solutions (13C6-5-ASA and D3-N-Ac-5-ASA).[5]

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • The resulting supernatant can be directly injected or further processed.

    • For this method, a derivatization step with propionic anhydride (B1165640) is performed before LC-MS/MS analysis.[5]

  • Chromatographic Conditions:

    • Column: C18 column (3.5 micron).[5]

    • Mobile Phase: Reverse-phase gradient.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion Turbo Ion Spray ionization.[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Specific transitions for the derivatized compounds would be monitored.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the biological conversion of mesalazine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is extraction Protein Precipitation or Liquid-Liquid Extraction is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition and Processing ms->data

Caption: A generalized experimental workflow for the LC-MS/MS analysis of mesalazine.

G Mesalazine Mesalazine (5-ASA) NAcetylMesalazine N-Acetyl mesalazine (N-Ac-5-ASA) Mesalazine->NAcetylMesalazine N-acetyltransferase

Caption: The metabolic pathway of mesalazine to its major metabolite, N-Acetyl mesalazine.

References

Comparative Analysis of Mesalazine Formulations Utilizing N-Acetyl mesalazine-13C6 as a Pharmacokinetic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different oral mesalazine formulations, which are staples in the management of inflammatory bowel disease (IBD). The in vivo behavior of these formulations is critically dependent on their drug release mechanisms, which are designed to deliver the active drug, 5-aminosalicylic acid (5-ASA), to specific regions of the gastrointestinal tract. To facilitate a direct and nuanced comparison of formulation performance, this guide outlines a sophisticated experimental approach employing a stable isotope-labeled metabolite, N-Acetyl mesalazine-13C6, as a tracer. This methodology allows for the simultaneous assessment of bioavailability and metabolic conversion of different mesalazine products within the same subject, thereby minimizing inter-individual variability.

Quantitative Comparison of Mesalazine Formulations

The following table summarizes key pharmacokinetic parameters for several commercially available mesalazine formulations, compiled from various clinical studies. These parameters provide a baseline understanding of their in vivo performance.

FormulationActive IngredientDosing RegimenCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Urinary Excretion (% of dose)Fecal Excretion (% of dose)
Pentasa® Mesalazine2-6 g/day 321 - 16083.5Varies with dose15 - 5312 - 59
Asacol® Mesalazine2.4 g/day 14196 - 16Varies with dose10 - 3540 - 64
Salofalk® MesalazineVariesVaries4.5 - 6.5Varies with dose27 - 5637 - 44
Lialda®/Mezavant® Mesalazine2.4 - 4.8 g/day Varies~5 - 12Varies with doseVariesVaries
Claversal® Mesalazine1.5 g (single dose)~114.24% of ref.~7~102.51% of ref. (AUC0–∞)VariesVaries

Note: Pharmacokinetic parameters can vary significantly based on study design, patient population (healthy volunteers vs. IBD patients), and analytical methods. The data presented here are intended for comparative purposes and are derived from multiple sources.[1][2][3][4]

Experimental Protocol: Comparative Bioavailability Using a Stable Isotope Tracer

This section details a robust experimental protocol for the head-to-head comparison of two different mesalazine formulations using this compound as a tracer. This design allows for the precise differentiation of the metabolic fate of each formulation administered.

Objective: To simultaneously assess the relative bioavailability and pharmacokinetic profiles of two oral mesalazine formulations (Formulation A and Formulation B) in healthy volunteers.

Investigational Products:

  • Formulation A (Test Product)

  • Formulation B (Reference Product)

  • This compound (Tracer)

Study Design: A single-center, open-label, randomized, two-period, crossover study.

Study Population: A cohort of healthy adult volunteers.

Methodology:

  • Subject Screening and Randomization: Subjects will be screened for eligibility and randomized to one of two treatment sequences.

  • Treatment Periods:

    • Period 1: Subjects will receive a single oral dose of Formulation A. At the expected Tmax of Formulation A, a microdose of this compound will be administered intravenously.

    • Washout Period: A sufficient washout period will be observed between the two treatment periods.

    • Period 2: Subjects will receive a single oral dose of Formulation B. As in Period 1, a microdose of this compound will be administered intravenously at the expected Tmax of Formulation B.

  • Blood Sampling: Serial blood samples will be collected at predefined time points before and after the administration of the oral formulations and the intravenous tracer.

  • Sample Analysis: Plasma samples will be analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of mesalazine, N-acetyl mesalazine, and this compound.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) for mesalazine and N-acetyl mesalazine derived from each oral formulation will be calculated. The data from the intravenous tracer will be used to correct for any period effects and to provide a more accurate comparison of the bioavailability of the two oral formulations.

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the experimental design and the underlying biological processes, the following diagrams are provided.

ExperimentalWorkflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 p1_admin Administer Oral Formulation A p1_tracer Administer IV this compound Tracer p1_admin->p1_tracer at expected Tmax p1_sampling Serial Blood Sampling p1_tracer->p1_sampling washout Washout Period p1_sampling->washout p2_admin Administer Oral Formulation B p2_tracer Administer IV this compound Tracer p2_admin->p2_tracer at expected Tmax p2_sampling Serial Blood Sampling p2_tracer->p2_sampling analysis LC-MS/MS Analysis of Plasma Samples p2_sampling->analysis washout->p2_admin pk_analysis Pharmacokinetic Analysis and Comparison analysis->pk_analysis

Caption: Experimental workflow for the comparative bioavailability study.

MetabolicPathway mesalazine Mesalazine (5-ASA) n_acetyl_mesalazine N-Acetyl mesalazine mesalazine->n_acetyl_mesalazine Acetylation acetyl_coa Acetyl-CoA acetyl_coa->n_acetyl_mesalazine nat1 N-acetyltransferase 1 (NAT1) in intestinal epithelial cells and liver nat1->n_acetyl_mesalazine excretion Excretion (Urine and Feces) n_acetyl_mesalazine->excretion

Caption: Metabolic pathway of mesalazine to N-Acetyl mesalazine.

Conclusion

The use of a stable isotope-labeled tracer like this compound offers a powerful and precise method for the comparative analysis of different mesalazine formulations. This approach minimizes variability and provides high-quality data to inform drug development and clinical decision-making. The experimental protocol outlined in this guide, in conjunction with the provided comparative data, serves as a valuable resource for researchers and scientists in the field of gastroenterology and pharmaceutical sciences.

References

The Decisive Factor: A Guide to Internal Standard Selection in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In analytical methodologies, particularly those employing chromatography and mass spectrometry, the choice of an internal standard (IS) is a critical decision that can significantly influence study outcomes. An internal standard is a compound of known concentration added to samples to correct for analytical variability, thereby enhancing the precision and accuracy of the results.[1][2] This guide provides an objective comparison of different internal standard strategies, supported by experimental data and detailed protocols, to aid in making informed decisions.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is introduced at a consistent concentration to all samples, including calibrators and quality controls, ideally at the earliest stage of sample preparation.[3] By undergoing the same experimental conditions as the analyte of interest, the IS helps to compensate for variations that can occur during sample preparation, injection, and analysis.[1][4][5] The quantification is then based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of these variations.[1][3]

The ideal internal standard should possess several key characteristics:

  • Chemical and Physical Similarity: It should closely resemble the analyte in terms of chemical structure, polarity, and ionization properties to ensure it behaves similarly during extraction and analysis.[1][3][6]

  • Absence in the Original Sample: The chosen compound must not be naturally present in the sample matrix.[1][4]

  • Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components, unless a mass-selective detector is used with a stable isotope-labeled standard.[4][7]

  • Stability: The internal standard must be chemically stable throughout the entire analytical process.[4]

Comparison of Internal Standard Types: Structural Analogs vs. Stable Isotope-Labeled

The two primary categories of internal standards are structural analogs and stable isotope-labeled (SIL) internal standards. The choice between them can have a profound impact on data quality, especially in complex biological matrices.

FeatureStructural Analog Internal StandardStable Isotope-Labeled (SIL) Internal Standard
Description A molecule that is chemically similar but not identical to the analyte.[5]The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5]
Co-elution Typically elutes close to but separately from the analyte.Co-elutes with the analyte.[8][9]
Matrix Effect Compensation May not fully compensate for matrix effects as it can experience different ion suppression or enhancement than the analyte.[10]Considered the "gold standard" for its ability to effectively compensate for matrix effects due to co-elution.[5][8]
Availability and Cost Often more readily available and less expensive.[10]Can be costly and may require custom synthesis.
Potential for Cross-Interference Lower risk of isotopic crosstalk with the analyte signal.Risk of isotopic contribution to the analyte signal if not sufficiently labeled or if purity is low.[5][7]

Impact of Internal Standard Choice on Study Outcomes: Case Studies

The selection of an appropriate internal standard is not merely a theoretical exercise; it has tangible consequences for the reliability of study results. The following case studies illustrate the potential pitfalls of a suboptimal choice.

Case Study FocusSuboptimal Internal Standard ChoiceObserved OutcomeImproved ApproachReference
Ionization Efficiency Competition A structural analog IS with different ionization properties than the analyte.The internal standard response decreased as the analyte concentration increased, indicating ion suppression and leading to inaccurate quantification.Using a stable isotope-labeled IS that experiences the same ion suppression as the analyte.[11][11]
Scattering of Internal Standard Responses Ambiguous instructions in the methodology for preparing the IS spiking solution.Significant and inconsistent variation in the internal standard response across samples, compromising the reliability of the results.A well-defined and standardized protocol for the preparation and addition of the internal standard.[11][11]
Analyte with Multiple Charge States A stable isotope-labeled IS for a quaternary ammonium (B1175870) drug that can exist in multiple charge states.The response of the single-charged IS transition increased with analyte concentration, while the double-charged transition decreased, complicating quantification.Careful optimization of ionization conditions and potentially using an IS that better mimics the charge state behavior of the analyte.[11][11]

Quantitative Impact of Internal Standard Utilization

The use of an internal standard can dramatically improve the precision of an analytical method. The following table presents a comparison of method precision for the analysis of Eugenol with and without an internal standard.

MethodAnalyte Concentration (mg/mL)Peak Area RSD (%)
Without Internal Standard 0.52.2
With Internal Standard (Hexadecane) 0.50.5

Data adapted from a study on the analysis of Eugenol technical grade active ingredient.

This data demonstrates a 4.4-fold improvement in the repeatability of the results when an internal standard is employed.[3]

Experimental Protocols

General Experimental Workflow for LC-MS/MS Analysis with an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using a stable isotope-labeled internal standard.

  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a range of concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each calibrator, QC, and unknown plasma sample into a microcentrifuge tube.

    • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

    • Vortex each tube for 30 seconds to precipitate proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.

IS_Correction_Principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard Analyte1 Analyte Response (Sample 1) Variation Analytical Variation (e.g., lower injection volume) Analyte1->Variation Analyte2 Analyte Response (Sample 2) Variation->Analyte2 Result1 Result: Concentration appears lower Analyte2->Result1 Analyte_IS1 Analyte & IS Response (Sample 1) Variation2 Analytical Variation (affects both analyte and IS) Analyte_IS1->Variation2 Analyte_IS2 Analyte & IS Response (Sample 2) Variation2->Analyte_IS2 Ratio_Calc Ratio (Analyte/IS) is constant Analyte_IS2->Ratio_Calc Result2 Result: Accurate Concentration Ratio_Calc->Result2

References

Safety Operating Guide

Proper Disposal of N-Acetyl Mesalazine-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Acetyl mesalazine-13C6, a stable, non-radioactive, isotopically labeled metabolite of Mesalazine. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. This ensures the protection of laboratory personnel and the integrity of the workspace.

Personal Protective Equipment (PPE) and Hazard Information

A summary of the essential safety information for handling this compound is provided in the table below. This information is derived from general laboratory safety guidelines and safety data sheets for similar chemical compounds.

ParameterGuideline
Personal Protective Equipment (PPE) Safety glasses with side shields or chemical goggles, nitrile gloves, lab coat.
Primary Routes of Exposure Inhalation of powder, skin or eye contact.
Waste Classification Non-radioactive, standard chemical waste.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Spill Management Absorb with inert material, collect in a suitable container, and decontaminate the area.
Environmental Precautions Prevent from entering drains or water courses.[1]

Experimental Protocol for Disposal of this compound

The following protocol details the methodology for the proper disposal of this compound in a laboratory setting. As this compound is a stable, non-radioactive isotopically labeled compound, its disposal procedure is the same as that for the unlabeled compound.

1. Waste Identification and Segregation:

  • Confirm that the waste is indeed this compound and is not mixed with any radioactive materials.

  • Segregate the waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.

  • If the this compound is in a solution, identify all solvent components to ensure proper waste categorization.

2. Waste Containerization:

  • Select a waste container that is chemically compatible with this compound and any solvents. A high-density polyethylene (B3416737) (HDPE) or glass container with a screw-top cap is generally suitable. The original container can be an excellent choice for waste collection.[2]

  • Ensure the container is in good condition, free from leaks, and has a secure-fitting lid.[2][3]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]

3. Waste Labeling:

  • Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.[2][5]

  • The label must include:

    • The words "Hazardous Waste".[3][6]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The concentration of each component if it is a mixed waste stream.

    • The associated hazards (e.g., "Irritant").

    • The date the container was first used for waste accumulation.

4. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • Ensure the storage area is away from incompatible chemicals and sources of ignition.[6]

  • The waste container should be stored in secondary containment to prevent spills from reaching drains.[2]

5. Request for Disposal:

  • Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request form or a direct call to the EHS office.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final pickup and disposal.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) identify Identify Waste: - Non-radioactive - Chemical composition start->identify segregate Segregate Waste: - Separate from other waste streams identify->segregate containerize Select Compatible Container (e.g., HDPE, Glass) segregate->containerize label_waste Label Container with Hazardous Waste Tag containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment store->secondary_containment check_full Is Container Full? secondary_containment->check_full check_full->store No request_pickup Request EHS Waste Pickup check_full->request_pickup Yes end Disposal by Certified Vendor request_pickup->end

Caption: Workflow for the proper disposal of this compound.

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment. Always consult your institution's specific guidelines and your local regulations for chemical waste management.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.